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  • Product: Tert-butyl 3-amino-2-methylpropanoate
  • CAS: 120378-12-3

Core Science & Biosynthesis

Foundational

Strategic Applications of tert-Butyl 3-Amino-2-methylpropanoate in Modern Medicinal Chemistry

Abstract The evolution of targeted therapeutics relies heavily on the structural optimization of molecular building blocks. tert-Butyl 3-amino-2-methylpropanoate (CAS: 120378-12-3, free base; 1909335-94-9, hydrochloride)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The evolution of targeted therapeutics relies heavily on the structural optimization of molecular building blocks. tert-Butyl 3-amino-2-methylpropanoate (CAS: 120378-12-3, free base; 1909335-94-9, hydrochloride) represents a highly versatile intermediate in contemporary drug discovery[1]. By combining the biological uniqueness of a β-aminoisobutyric acid (BAIBA) core with the synthetic tractability of an orthogonal tert-butyl protecting group, this molecule enables the engineering of proteolytically stable peptidomimetics, targeted bioconjugates, and potent metabolic modulators. This technical guide explores the mechanistic rationale, biological applications, and validated synthetic protocols for deploying this compound in advanced medicinal chemistry workflows.

Chemical Anatomy and Strategic Utility

The structural architecture of tert-butyl 3-amino-2-methylpropanoate offers a dual advantage for application scientists and medicinal chemists.

  • The β-Amino Acid Core : Unlike canonical α-amino acids, the insertion of an additional methylene carbon in the backbone of 3-amino-2-methylpropanoic acid fundamentally alters the molecule's spatial geometry and enzymatic recognition[2]. This structural shift prevents degradation by endogenous proteases, which are evolutionarily calibrated to cleave α-peptide bonds[3].

  • The tert-Butyl Ester Moiety : The bulky, lipophilic tert-butyl ( t -Bu) group serves as an orthogonal protecting group. It is highly stable under basic conditions (such as those used in Fmoc-based peptide synthesis) and nucleophilic attacks, yet it can be cleanly cleaved under strongly acidic conditions (e.g., using Trifluoroacetic acid)[4]. Furthermore, retaining the t -Bu group in final drug candidates can serve as a prodrug strategy to enhance cellular permeability before intracellular esterases or acidic microenvironments liberate the active β-amino acid.

Biological Pathway Modulation: The BAIBA Axis

Beyond its role as a structural scaffold, the core moiety—β-aminoisobutyric acid (BAIBA)—is an endogenous myokine secreted by skeletal muscle during exercise[5]. Its incorporation into small molecules and targeted delivery systems is actively explored for treating metabolic syndromes and cardiovascular diseases[6].

BAIBA exerts its physiological effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently upregulates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)[6]. This cascade induces the browning of white adipose tissue, enhances hepatic β-oxidation, and reduces cellular apoptosis under metabolic stress[5][6].

Pathway BAIBA BAIBA Core Motif AMPK AMPK Phosphorylation BAIBA->AMPK Activates PGC1a PGC-1α Upregulation AMPK->PGC1a Stimulates Apoptosis Inhibition of Cellular Apoptosis AMPK->Apoptosis Inhibits Metabolism Lipid Oxidation & Insulin Sensitivity PGC1a->Metabolism Enhances

Fig 1. Mechanistic signaling cascade of the BAIBA moiety in metabolic regulation.

Engineering Peptidomimetics: Conformational Control and Stability

A primary failure point for peptide-based therapeutics is their rapid clearance in vivo due to proteolytic degradation. The integration of tert-butyl 3-amino-2-methylpropanoate into peptide sequences yields mixed α/β-peptides or pure β-peptides (foldamers)[7].

Causality of Proteolytic Resistance

The resistance of β-peptides to enzymatic cleavage is rooted in transition-state geometry. Proteases require specific spatial alignment of the amide bond within their catalytic triad. The extra carbon atom in the β-amino acid backbone disrupts this alignment, increasing the activation energy required for hydrolysis to insurmountable levels under physiological conditions[2].

Conformational Induction

β-amino acids are potent nucleators of specific secondary structures. Depending on the sequence, they can induce stable 14-helices or rigid γ-turns[8]. This predictability allows chemists to design rigid scaffolds that perfectly mimic the binding epitopes of natural proteins, enhancing target affinity in protein-protein interactions (PPIs).

Quantitative Impact on Stability

The table below summarizes the typical pharmacokinetic and structural improvements observed when substituting canonical amino acids with β-amino acid derivatives like 3-amino-2-methylpropanoate.

Peptide VariantProteolytic Half-Life (Human Serum)Secondary Structure InductionPrimary Therapeutic Application
Native α-Peptide (Control) < 2 hoursRandom Coil / UnstableBaseline Reference
Single β-AA Substitution 12 - 24 hoursLocalized γ-turnReceptor Agonism / Antagonism
Global β-Peptide (Foldamer) > 72 hoursStable 14-HelixPPI Inhibition
Ferrocene-β-AA Conjugate > 48 hoursRigid β-turnTargeted Cytotoxicity[8]

Table 1. Comparative analysis of structural and pharmacokinetic properties upon β-amino acid integration.

Synthetic Methodologies: Solution-Phase Bioconjugation

The free primary amine of tert-butyl 3-amino-2-methylpropanoate makes it an ideal nucleophile for conjugating with complex targeting ligands, such as BODIPY fluorophores for imaging or Ferrocene derivatives for targeted cytotoxicity[4][8].

The following protocol details a self-validating system for the solution-phase amide coupling of tert-butyl 3-amino-2-methylpropanoate to a carboxylic acid-bearing scaffold.

Protocol: Amide Coupling and Orthogonal Deprotection

Reagents Required:

  • Carboxylic acid scaffold (e.g., target ligand)

  • tert-Butyl 3-amino-2-methylpropanoate hydrochloride (CAS: 1909335-94-9)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid) and TIS (Triisopropylsilane)

Step-by-Step Methodology:

  • Pre-Activation of the Scaffold:

    • Action: Dissolve 1.0 eq of the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Nucleophilic Addition:

    • Action: Add 1.1 eq of tert-butyl 3-amino-2-methylpropanoate hydrochloride to the activated mixture. Stir under an inert nitrogen atmosphere for 2–4 hours.

    • Causality: The primary amine of the β-amino acid attacks the active ester to form a stable amide bond. The tert-butyl group shields the C-terminus, preventing unwanted oligomerization or side reactions[4].

  • Validation & Quality Control (In-Process):

    • Action: Monitor reaction completion via LC-MS.

    • Causality: Ensures the complete consumption of the starting scaffold. The intermediate conjugate will display a mass shift corresponding to the addition of the t -Bu protected moiety (+158 Da, accounting for water loss during amide formation).

  • Global Deprotection (Optional):

    • Action: If the free β-amino acid is required for target binding, treat the purified intermediate with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2​O for 2 hours at room temperature.

    • Causality: The highly acidic TFA cleaves the tert-butyl ester, releasing isobutylene gas and yielding the free carboxylic acid. TIS acts as a carbocation scavenger to prevent the re-alkylation of the molecule by the highly reactive tert-butyl cation.

Workflow Scaffold Carboxylic Acid Scaffold (Target Ligand) Activation Activation HATU / DIPEA / DMF Scaffold->Activation Step 1 Coupling Nucleophilic Addition tert-Butyl 3-amino-2-methylpropanoate Activation->Coupling Step 2 Intermediate tBu-Protected Conjugate (LC-MS Validation) Coupling->Intermediate Amide Bond Formation Deprotection Acidic Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Intermediate->Deprotection Step 3 (Optional) Final Active β-Amino Acid Conjugate Deprotection->Final tBu Removal

Fig 2. Synthetic workflow for the bioconjugation of tert-butyl 3-amino-2-methylpropanoate.

Conclusion

tert-Butyl 3-amino-2-methylpropanoate is far more than a simple synthetic building block; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its unique β-amino acid geometry, researchers can engineer therapeutics that bypass endogenous proteolytic degradation while maintaining precise conformational control. Furthermore, its direct link to the BAIBA metabolic axis opens novel avenues for the development of small-molecule therapies targeting obesity, diabetes, and cardiovascular failure. When handled with optimized, self-validating synthetic protocols, this compound significantly accelerates the pipeline from conceptual drug design to stable, efficacious therapeutics.

References

  • Recent Developments in the Synthesis of β-Amino Acids ResearchGate[Link]

  • β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes National Institutes of Health (NIH) / PMC[Link]

  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway Frontiers in Cardiovascular Medicine[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications National Institutes of Health (NIH) / PMC[Link]

  • Design, synthesis and characterization of peptidomimetic conjugate of BODIPY targeting HER2 protein extracellular domain National Institutes of Health (NIH) / PMC[Link]

  • Hydrogen Bond Patterning and Biological Activity of Ferrocene Conjugates with Homo- and Heterochiral Ala–Pro Dipeptides ACS Publications[Link]

Sources

Exploratory

The Strategic Incorporation of Tert-butyl 3-amino-2-methylpropanoate: A Chiral β-Amino Acid Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the pursuit of novel therap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. β-amino acids and their derivatives have emerged as pivotal structural motifs, offering a strategic advantage in the design of peptidomimetics and small molecule drugs.[1][2] This technical guide provides a comprehensive exploration of tert-butyl 3-amino-2-methylpropanoate, a chiral β-amino acid building block of significant interest. We will delve into its fundamental chemical properties, dissect various stereoselective synthetic methodologies, and illuminate its practical applications with detailed experimental protocols. This document serves as a technical resource for researchers and drug development professionals, providing the necessary insights to effectively leverage this versatile building block in their synthetic campaigns.

The Significance of β-Amino Acids in Therapeutic Design

β-amino acids, structural isomers of their α-amino acid counterparts, possess a unique three-dimensional architecture that imparts valuable pharmacological properties.[3] The additional carbon in the backbone allows for the formation of stable secondary structures in β-peptides, such as helices and sheets, which can mimic the conformations of bioactive α-peptides.[1][2] A critical advantage of incorporating β-amino acids into peptide sequences is the enhanced resistance to enzymatic degradation by proteases, leading to improved in vivo stability and bioavailability.[4] This intrinsic stability makes β-amino acid-containing peptides and small molecules highly attractive candidates for therapeutic development.

The strategic placement of substituents on the β-amino acid backbone, such as the methyl group in tert-butyl 3-amino-2-methylpropanoate, provides a powerful tool for fine-tuning the conformational preferences and biological activity of the resulting molecules. This level of control is paramount in designing ligands with high affinity and selectivity for their biological targets.

Physicochemical Properties and Structural Features

Tert-butyl 3-amino-2-methylpropanoate is a chiral molecule characterized by a primary amine at the C3 position, a methyl group at the C2 position, and a tert-butyl ester protecting the carboxylic acid. The tert-butyl ester serves as a robust protecting group, stable under a variety of reaction conditions, yet readily cleavable under acidic conditions, making it highly compatible with modern synthetic strategies, including solid-phase peptide synthesis (SPPS).

PropertyValue
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Chirality Exists as (R) and (S) enantiomers
Key Functional Groups Primary amine, tert-butyl ester, methyl group

The presence of the methyl group at the α-position (C2) introduces a key stereocenter and influences the conformational rigidity of the molecule. The tert-butyl ester provides steric bulk, which can be advantageous in directing certain chemical transformations and can also impact the solubility profile of the molecule.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure tert-butyl 3-amino-2-methylpropanoate is crucial for its application in the development of stereospecific therapeutic agents. Several asymmetric synthetic strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Aza-Michael Addition

One of the most effective methods for the asymmetric synthesis of β-amino esters is the conjugate addition of an amine nucleophile to an α,β-unsaturated ester, known as the aza-Michael reaction.[5] The use of a chiral auxiliary on the unsaturated ester or a chiral catalyst can effectively control the stereochemical outcome of the reaction.

Diagram: Asymmetric Aza-Michael Addition Workflow

aza_michael_workflow start α,β-Unsaturated Ester (with chiral auxiliary) product Diastereomeric Adduct start->product Aza-Michael Addition reagent Amine Nucleophile (e.g., Benzylamine) reagent->product deprotection Auxiliary Removal & Esterification product->deprotection final_product Enantiopure tert-butyl 3-amino-2-methylpropanoate deprotection->final_product diastereoselective_reduction_workflow start β-Keto Ester intermediate β-Enamino Ester start->intermediate reagent1 Chiral Amine reagent1->intermediate product Diastereomeric β-Amino Ester intermediate->product reagent2 Reducing Agent (e.g., NaBH4) reagent2->product deprotection Auxiliary Removal product->deprotection final_product Enantiopure tert-butyl 3-amino-2-methylpropanoate deprotection->final_product

Caption: Workflow for Diastereoselective Reduction of β-Enamino Esters.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of tert-butyl 3-amino-2-methylpropanoate make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Incorporation into Peptidomimetics

The primary application of this building block is in the synthesis of peptidomimetics, where it is incorporated into peptide sequences to enhance their therapeutic properties. The methyl group at the C2 position can introduce conformational constraints, leading to a more defined three-dimensional structure and potentially higher binding affinity to the target receptor. The β-amino acid backbone provides the aforementioned resistance to proteolytic degradation.

Synthesis of Small Molecule Therapeutics

Beyond peptidomimetics, tert-butyl 3-amino-2-methylpropanoate can serve as a chiral scaffold for the synthesis of complex small molecule drugs. The primary amine provides a handle for further functionalization, allowing for the construction of diverse molecular architectures.

Experimental Protocols

The following protocols provide a general framework for the protection, coupling, and deprotection of tert-butyl 3-amino-2-methylpropanoate in a synthetic workflow.

Protocol 1: N-Boc Protection of tert-Butyl 3-amino-2-methylpropanoate

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step before its use in peptide synthesis.

Materials:

  • tert-Butyl 3-amino-2-methylpropanoate

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl 3-amino-2-methylpropanoate (1.0 eq) in DCM.

  • Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc2O (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Peptide Coupling using N-Boc-tert-butyl 3-amino-2-methylpropanoate

This protocol outlines the coupling of the N-Boc protected β-amino acid to a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • N-Boc-tert-butyl 3-amino-2-methylpropanoate

  • Fmoc-deprotected peptide-resin

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, pre-activate N-Boc-tert-butyl 3-amino-2-methylpropanoate (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 10-15 minutes.

  • Drain the DMF from the resin and add the pre-activated amino acid solution.

  • Add DIPEA (6.0 eq) to the resin and agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

  • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Deprotection of the Tert-butyl Ester

This protocol describes the cleavage of the tert-butyl ester to reveal the free carboxylic acid.

Materials:

  • Peptide or small molecule containing the tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

Procedure:

  • Suspend the peptide-resin or dissolve the small molecule in DCM.

  • Prepare a cleavage cocktail of TFA/DCM/scavengers (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the reaction mixture and stir at room temperature for 1-3 hours.

  • For SPPS, filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration.

Conclusion

Tert-butyl 3-amino-2-methylpropanoate is a versatile and strategically important chiral building block in modern drug discovery. Its unique structural features, including the β-amino acid backbone and the α-methyl group, offer significant advantages in the design of peptidomimetics and small molecules with enhanced metabolic stability and tailored conformational properties. The availability of robust stereoselective synthetic routes and its compatibility with standard peptide synthesis protocols make it an accessible and valuable tool for medicinal chemists. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of building blocks like tert-butyl 3-amino-2-methylpropanoate will undoubtedly play a crucial role in the successful development of the next generation of medicines.

References

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  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2026, February 12). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • PubMed. (2014, December 11). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • ISRN Organic Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • ACS Publications. (2002, October 8). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2004, February 14). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • PubMed. (2004, April 2). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. [Link]

  • PMC. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]

  • ACS Publications. (n.d.). Diastereoselective and Enantioselective Synthesis of Unsymmetric β,β-Diaryl-α-Amino Acid Esters via Organocatalytic 1,6-Conjugate Addition of para-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... ResearchGate. [Link]

  • Diva-Portal.org. (n.d.). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Diva-Portal.org. [Link]

  • (2005, October 21). Enantioselective Synthesis of β-Substituted β-Amino Esters. organic-chemistry.org. [Link]

  • PubMed. (2004, December 22). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. [Link]

  • PMC. (n.d.). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module. PMC. [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-2-methylpropanoate hydrochloride. PubChem. [Link]

  • ResearchGate. (2015, July 17). Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. [Link]

  • PMC. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. ResearchGate. [Link]

  • FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. [Link]

  • Bangs Laboratories. (n.d.). Technote 205 - Covalent Coupling. Bangs Laboratories. [Link]

  • PubMed. (2001, January 15). Enantioselective Synthesis of Tert-Butyl Tert-Butanethiosulfinate Catalyzed by Cyclohexanone Monooxygenase. PubMed. [Link]

  • PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • PMC. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. PMC. [Link]

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Foundational

Conformational bias of 2-methyl substituted beta-amino acids

An In-Depth Technical Guide: The Conformational Bias of 2-Methyl Substituted β-Amino Acids: A Cornerstone for Rational Foldamer Design Abstract The precise control over molecular geometry is a paramount objective in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: The Conformational Bias of 2-Methyl Substituted β-Amino Acids: A Cornerstone for Rational Foldamer Design

Abstract

The precise control over molecular geometry is a paramount objective in medicinal chemistry and materials science. β-Amino acids, with their expanded backbone, offer a richer conformational landscape than their α-analogs, enabling the design of novel, proteolytically stable scaffolds known as foldamers. This guide provides a deep dive into the conformational behavior of β-amino acids featuring a methyl group at the C2 (α) position. We will explore how this seemingly simple substitution introduces a profound and predictable steric bias, fundamentally constraining the torsional flexibility of the Cα-Cβ bond. This pre-organization is a powerful tool for researchers, as it significantly lowers the entropic barrier to folding, facilitating the creation of peptides with well-defined secondary structures. We will dissect the underlying stereoelectronic principles, detail the key experimental and computational methodologies for characterization, and illuminate the implications for the rational design of next-generation therapeutics and biomaterials.

Introduction: The Significance of Conformational Control in β-Peptides

Unlike α-amino acids, which form the basis of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This extension not only confers remarkable resistance to enzymatic degradation but also unlocks a new universe of secondary structures, such as the 12-helix, 14-helix, and various sheet and turn motifs.[1] The function of these structures, much like natural proteins, is intrinsically linked to their three-dimensional conformation.[2]

The central challenge and opportunity in β-peptide design lie in controlling the rotation around the three key backbone dihedral angles:

  • φ (phi): C(i-1) - N(i) - Cα(i) - Cβ(i)

  • θ (theta): N(i) - Cα(i) - Cβ(i) - C(i)

  • ψ (psi): Cα(i) - Cβ(i) - C(i) - N(i+1)

Of these, the θ torsion is particularly critical. It can adopt low-energy states corresponding to gauche (θ ≈ ±60°) or anti (θ ≈ 180°, also referred to as trans) arrangements of the substituents on the Cα and Cβ carbons.[1][3][4] A predominance of gauche conformations is known to promote folded, helical structures, while an anti preference favors more extended, sheet-like architectures.[1][5] Unsubstituted β-amino acids often exist as a dynamic equilibrium of these states, making the prediction and stabilization of a single, well-defined conformation a significant hurdle.

This is where strategic substitution becomes a powerful design element. By introducing a methyl group at the C2 (Cα) position, we introduce a potent steric director that dramatically shifts this equilibrium, providing a reliable method to enforce a specific backbone geometry.

The Steric Imperative: How 2-Methyl Substitution Enforces a Gauche Conformation

The introduction of a methyl group at the Cα position creates significant steric hindrance that restricts free rotation around the Cα-Cβ (θ) bond.[6] In an anti conformation, the Cα-methyl group would experience a severe steric clash with the substituent on the Cβ carbon and the backbone carbonyl group. To alleviate this high-energy interaction, the molecule preferentially rotates into a gauche conformation.[4][7] This places the bulky Cα-methyl group away from the other backbone and side-chain atoms, resulting in a more stable, lower-energy state.

This strong preference can be visualized using a Newman projection looking down the Cα-Cβ bond.

Caption: Steric clash in the anti vs. the relaxed gauche conformer.

This inherent bias "pre-organizes" the monomer unit, making it a rigid building block predisposed to form a specific type of secondary structure when incorporated into a peptide chain.

Synthesis of 2-Methyl Substituted β-Amino Acids

The reliable synthesis of enantiopure 2-methyl substituted β-amino acids is the essential first step for their application. Several robust strategies have been developed.

Chiral Auxiliary-Mediated Synthesis

One effective method involves the use of chiral auxiliaries to direct the stereoselective alkylation of a β-amino acid precursor. A common approach utilizes perhydropyrimidin-4-ones derived from a chiral β-amino acid like (R)- or (S)-3-aminobutanoic acid.[8]

  • Step 1: Heterocycle Formation: The starting β-amino acid is converted into a rigid heterocyclic system, a perhydropyrimidin-4-one. This locks the conformation and presents one face of the molecule for stereoselective attack.

  • Step 2: Diastereoselective Alkylation: The heterocycle is deprotonated at the C2 position using a strong base like lithium diisopropylamide (LDA), followed by the addition of methyl iodide. The bulky auxiliary group directs the incoming methyl group to the opposite face, resulting in a single diastereoisomer with high selectivity (>95:5).[8]

  • Step 3: Hydrolysis: The resulting alkylated heterocycle is hydrolyzed under strong acidic conditions (e.g., 6 N HCl) to cleave the auxiliary and liberate the free 2-methyl substituted β-amino acid.[8][9]

Asymmetric Hydrogenation

Another powerful technique is the asymmetric hydrogenation of a β-aminoacrylate precursor. This method leverages chiral transition metal catalysts to deliver hydrogen stereoselectively.

  • Catalyst Systems: Ruthenium and Rhodium complexes with chiral phosphine ligands, such as BINAP, are highly effective for this transformation.[10]

  • Mechanism: The enamine substrate coordinates to the chiral metal center, and hydrogen is delivered to one face of the double bond, establishing the two adjacent stereocenters in a controlled manner. This method can provide high yields and excellent enantioselectivities.[10]

Conformational Analysis: Probing the Structural Bias

A combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling is required to definitively characterize the conformational preferences of these molecules.

NMR Spectroscopy

NMR is the most powerful experimental tool for determining the solution-state structure of peptides.[11] For 2-methyl-β-amino acids, two key parameters are crucial: ³J-coupling constants and the Nuclear Overhauser Effect (NOE).

4.1.1. ³J-Coupling Constants and the Karplus Relationship

The through-bond scalar coupling (³J) between protons on adjacent carbons is exquisitely sensitive to the dihedral angle separating them. The relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant to the torsional angle.[11]

For the critical Cα-Cβ bond, we measure the coupling between Hα and Hβ protons (³J(Hα,Hβ)).

ConformationDihedral Angle (θ)Expected ³J(Hα,Hβ) Value
Gauche ~60°2 - 5 Hz (small)
Anti ~180°8 - 12 Hz (large)
Table 1: Relationship between θ dihedral angle and expected ³J-coupling constants.

A consistently small coupling constant for the Hα-Hβ protons is strong evidence for a dominant gauche conformation.

4.1.2. Nuclear Overhauser Effect (NOE)

NOE measures through-space interactions between protons that are close to each other (< 5 Å), irrespective of their covalent connectivity.[12] In a folded structure, specific NOEs can confirm the overall topology. For a 2-methyl substituted β-amino acid locked in a gauche fold, one would expect to see NOEs between the Cα-methyl protons and protons on the Cβ carbon or its side chain, which would be absent in an extended anti conformation.

Computational Modeling

Computational methods provide invaluable insight into the energetics and dynamics of different conformations, complementing the experimental NMR data.[1][3][13]

  • Density Functional Theory (DFT): DFT calculations are used to compute the relative energies of different conformers (e.g., gauche vs. anti) in the gas phase or with a solvent model.[1][3][5] These calculations can accurately predict the lowest energy structure and quantify the energetic penalty of adopting higher-energy states, confirming the stability of the gauche conformation.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of the molecule over time, providing a dynamic picture of its conformational landscape.[14][15] By running simulations, one can observe the torsional preferences and the transitions between states, offering a powerful validation of the static picture derived from NMR and DFT.

Caption: A typical workflow for conformational analysis.

Experimental Protocol: NMR Analysis of a 2-Methyl-β-Amino Acid

This protocol outlines the self-validating steps for determining the dominant solution conformation.

Objective: To determine the θ dihedral angle preference of a synthesized N-acetyl-2-methyl-β-amino acid-methylamide.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). b. Add a small amount of a reference standard (e.g., TMS). c. Filter the sample into a high-quality 5 mm NMR tube.

2. Data Acquisition (500 MHz or higher spectrometer): a. 1D ¹H Spectrum: Acquire a standard proton spectrum to verify sample purity and identify all proton resonances. b. 2D COSY (Correlation Spectroscopy): Acquire a DQF-COSY or gradient-selected COSY to establish proton-proton through-bond connectivities (e.g., which Hα is coupled to which Hβ). c. 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify all protons within a given spin system, confirming residue assignment.[12] d. 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations.

3. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Resonance Assignment: Use the COSY and TOCSY spectra to assign every proton resonance in the molecule. c. ³J-Coupling Measurement: From the high-resolution 1D ¹H spectrum, carefully measure the splitting pattern of the Hα and Hβ signals. Extract the ³J(Hα,Hβ) coupling constant in Hz. d. Validation: A value between 2-5 Hz strongly indicates a gauche relationship. A value >8 Hz would indicate an anti relationship. The consistency of this value across the sample validates the conformational lock. e. NOE Analysis: Integrate the cross-peaks in the NOESY spectrum. Look for key NOEs that confirm the gauche fold, such as between the Cα-methyl protons and the Cβ-H. The presence of these NOEs and the absence of long-range NOEs expected for an anti conformer provide a self-validating structural model.

4. Structure Calculation (Optional): a. Use the measured NOE intensities as distance restraints and the ³J-coupling constants as dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Implications for Drug Development and Beyond

The ability to enforce a specific local conformation with a C2-methyl group has profound implications:

  • Rational Design of Foldamers: By using these pre-organized building blocks, scientists can design β-peptides that reliably fold into predictable and stable helical or turn structures, reducing the reliance on trial-and-error.[1]

  • Enhanced Target Affinity: A conformationally locked peptide presents a rigid, well-defined surface for binding to biological targets like proteins or receptors. This reduces the entropic penalty upon binding, often leading to significantly higher affinity and specificity.

  • Improved Pharmacokinetics: The inherent proteolytic stability of the β-peptide backbone, combined with a locked conformation, can lead to drug candidates with longer half-lives and improved oral bioavailability.

Conclusion

The substitution of a β-amino acid at the C2 position with a methyl group is a subtle but powerful modification. It leverages fundamental principles of steric hindrance to impose a strong and predictable bias for a gauche conformation around the Cα-Cβ bond. This conformational locking transforms the amino acid from a flexible unit into a rigid building block, providing an essential tool for the rational design of sophisticated foldamers. Through a synergistic application of modern synthetic chemistry, high-field NMR spectroscopy, and computational modeling, researchers can confidently characterize and exploit this bias to engineer novel β-peptides for applications in drug discovery, biomaterials, and catalysis.

References

  • Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Lindorff-Larsen, K., Piana, S., Dror, R. O., & Shaw, D. E. (2011). How fast-folding proteins fold. Science, 334(6055), 517-520. [Link]

  • Polo, E., et al. (1992). Unusual conformational preferences of beta-alanine containing cyclic peptides. VII. Biopolymers, 32(8), 957-65. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Wilson, C. (2011). COMPUTATIONAL MODELLING OF PROTEIN FOLDING. University of Warwick. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). The n→π* Interaction. Accounts of Chemical Research, 50(8), 1838-1846. [Link]

  • Juaristi, E., et al. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Horne, W. S., et al. (2004). Electronic and steric control of n→π* interactions: stabilization of the α-helix conformation without a hydrogen bond. Journal of the American Chemical Society, 126(46), 15172-15181. [Link]

  • Hinderaker, M. P., & Raines, R. T. (2003). Energetics of an n→π* Interaction that Impacts Protein Structure. Journal of the American Chemical Society, 125(32), 9672-9673. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). The n→π* Interaction. Accounts of Chemical Research, 50(8), 1838–1846. [Link]

  • Waingeh, V. F., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Academia.edu. [Link]

  • Juaristi, E., et al. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(19), 5232-5237. [Link]

  • Gromiha, M. M. (2005). A Statistical Model for Predicting Protein Folding Rates from Amino Acid Sequence with Structural Class Information. Journal of Chemical Information and Modeling, 45(2), 403-407. [Link]

  • León, I., et al. (2018). Unveiling the n→π* interactions in dipeptides. Nature Communications, 9(1), 1-6. [Link]

  • de la Cruz, P., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(30), 7296-7302. [Link]

  • Kim, S. (2016). Folding and Unfolding Simulations of a Three-Stranded Beta-Sheet Protein. Computational Molecular Biosciences, 6, 1-7. [Link]

  • Zhang, J., et al. (2015). Computational simulations of protein folding to engineer amino acid sequences to encourage desired supersecondary structure formation. Journal of Visualized Experiments, (99), e52827. [Link]

  • Martins, J. C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(13), 3023. [Link]

  • Poulsen, F. M. (n.d.). Introduction to NMR spectroscopy of proteins. University of Copenhagen. [Link]

  • Kumar, A., & Akanksha. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Applicable Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Shenkarev, Z. O., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 92. [Link]

  • Oreate AI Blog. (2026). Understanding the Nuances: Gauche vs. Anti Conformations. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Richardson, D. C., & Richardson, J. S. (n.d.). B. Amino Acids and Backbone Conformation. Kinemage. [Link]

  • Gellman, S. H., et al. (2001). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 98(23), 13008-13013. [Link]

  • Blanco, F. J., et al. (2002). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Journal of Molecular Biology, 318(1), 215-226. [Link]

  • Tofrose, T. S., et al. (2014). Intrinsic α-helical and β-sheet conformational preferences: a computational case study of alanine. Protein Science, 23(9), 1251-1263. [Link]

  • Gordon, D. J., et al. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. Journal of Molecular Biology, 361(2), 373-384. [Link]

  • Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

  • Sci-Hub. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • Griffiths, D. V., et al. (1981). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society, 103(15), 4583-4589. [Link]

  • Ma, B., & Nussinov, R. (2002). Conformational transition of amyloid β-peptide. Proceedings of the National Academy of Sciences, 99(22), 14126-14131. [Link]

  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9907-9916. [Link]

  • Sharma, A., et al. (2020). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. RSC Advances, 10(49), 29334-29342. [Link]

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Exploratory

Topic: A Literature Review of tert-Butyl 3-Amino-2-Methylpropanoate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 3-amino-2-methylpropanoate is a chiral building block of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-amino-2-methylpropanoate is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of β-amino acids, it is a key component in the synthesis of various biologically active molecules, including peptide mimics, enzyme inhibitors, and other complex pharmaceutical agents. The presence of a chiral center at the C2 position and the sterically hindered tert-butyl ester group necessitates synthetic strategies that are not only efficient but also highly stereoselective.

This technical guide provides a comprehensive review of the primary synthetic routes to tert-butyl 3-amino-2-methylpropanoate. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of the predominant methodologies. We will explore strategies beginning from common starting materials, with a strong emphasis on asymmetric approaches to establish the critical stereocenter.

Retrosynthetic Analysis

A logical approach to designing the synthesis of tert-butyl 3-amino-2-methylpropanoate begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing the key bond formations and strategic considerations required for a successful synthesis.

Retrosynthesis cluster_main Key Disconnections target tert-Butyl 3-amino-2-methylpropanoate ester C(O)-O Bond (Esterification) target->ester cn_bond C-N Bond (Aza-Michael Addition) target->cn_bond cc_bond Cα-Cβ Bond (Mannich-type Reaction) target->cc_bond precursor1 3-Amino-2-methylpropanoic Acid + tert-Butanol ester->precursor1 precursor2 tert-Butyl Crotonate Derivative + Amine Source cn_bond->precursor2 precursor3 Imine + Ester Enolate cc_bond->precursor3

Caption: Retrosynthetic pathways for tert-butyl 3-amino-2-methylpropanoate.

This analysis highlights three primary strategies:

  • Esterification: The most direct route involves the esterification of 3-amino-2-methylpropanoic acid.

  • Conjugate Addition: Forming the C-N bond via an aza-Michael addition to an α,β-unsaturated ester.

  • Mannich-type Reactions: Constructing the carbon skeleton by reacting an imine with an appropriate enolate.

Section 1: Synthesis via Esterification of 3-Amino-2-methylpropanoic Acid

This strategy is conceptually the most straightforward, starting from the corresponding β-amino acid. However, the presence of both a nucleophilic amino group and an electrophilic carboxylic acid requires a carefully managed approach to avoid side reactions like polymerization.

Strategy A: Amine Protection, Esterification, and Deprotection

A robust and widely adopted method involves the protection of the amine functionality before esterification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in neutral or basic conditions and its facile removal under mild acidic conditions.[][2]

Protection_Esterification_Workflow start 3-Amino-2-methylpropanoic Acid step1 Boc Protection start->step1 intermediate Boc-(R/S)-3-Amino- 2-methylpropanoic Acid step1->intermediate step2 Esterification intermediate->step2 product_protected tert-Butyl (R/S)-3-(Boc-amino)- 2-methylpropanoate step2->product_protected step3 Deprotection (Acid) product_protected->step3 final_product tert-Butyl (R/S)-3-amino- 2-methylpropanoate step3->final_product

Caption: Workflow for the protection-esterification strategy.

The amino group can be readily protected using di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system under basic conditions.[]

  • Dissolution: Dissolve 3-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (1.1 - 1.5 eq) to the solution to achieve alkaline pH.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Acidify the mixture with a mild acid (e.g., citric acid) and extract the Boc-protected product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid, which is often used in the next step without further purification.[]

The esterification of the Boc-protected acid can be achieved using several methods. A particularly effective method for selective esterification, especially in the presence of other sensitive functional groups, utilizes N,N-dimethylformamide di-tert-butyl acetal.[4]

  • Setup: To a solution of Boc-3-amino-2-methylpropanoic acid (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide di-tert-butyl acetal (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure tert-butyl ester.

  • Causality: Using N,N-dimethylformamide di-tert-butyl acetal is advantageous as it avoids the strongly acidic conditions required for traditional Fischer esterification with tert-butanol, which could lead to premature cleavage of the Boc protecting group.[4]

Section 2: Asymmetric Synthesis via Aza-Michael Addition

For applications requiring high enantiopurity, asymmetric synthesis is essential. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for creating β-amino carbonyl derivatives.[5]

Chiral Auxiliary-Mediated Synthesis

This approach utilizes a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, to direct the stereochemical outcome of the conjugate addition. The auxiliary is later cleaved and can often be recovered.[6][7]

Aza_Michael_Workflow start Crotonic Acid Derivative step1 Amide Formation with (S,S)-Pseudoephedrine start->step1 amide α,β-Unsaturated Amide step1->amide step2 Diastereoselective Aza-Michael Addition (e.g., with Benzylamine) amide->step2 adduct β-Amino Amide Adduct step2->adduct step3 Transformation to Ester adduct->step3 ester β-Amino Ester step3->ester step4 Auxiliary Cleavage & Deprotection ester->step4 final_product Enantiopure tert-Butyl 3-Amino-2-methylpropanoate step4->final_product

Caption: Asymmetric synthesis using a chiral auxiliary-mediated aza-Michael reaction.

  • Amide Formation: The α,β-unsaturated carboxylic acid (e.g., tiglic acid for the 2-methyl derivative) is coupled with the chiral auxiliary, (S,S)-(+)-pseudoephedrine, to form the corresponding α,β-unsaturated amide.

  • Conjugate Addition: A nitrogen nucleophile, such as lithium benzylamide, is added to the unsaturated amide. The steric environment created by the pseudoephedrine auxiliary directs the nucleophile to attack one face of the double bond, resulting in a high degree of diastereoselectivity.[5]

  • Transformation to Ester: The resulting β-amino amide adduct is then converted into the desired tert-butyl ester. This can be a multi-step process involving cleavage of the auxiliary and subsequent esterification.

  • Expertise & Experience: The choice of nitrogen nucleophile and reaction conditions is critical. Simple amines like benzylamine may not be sufficiently nucleophilic and can lead to competitive 1,2-addition or transamidation at higher temperatures.[5] Using a pre-formed lithium amide is often more effective. The 1,5-asymmetric induction from the pseudoephedrine auxiliary is highly effective in controlling the stereochemistry at the β-carbon.[5]

Section 3: Biocatalytic Approaches

Enzymatic methods offer an environmentally friendly and highly selective alternative for synthesizing chiral amines. ω-Transaminases (ω-TAs) are particularly useful as they can asymmetrically synthesize chiral amines via the reductive amination of carbonyl compounds.[8]

Asymmetric Synthesis using ω-Transaminases

This route typically involves the transamination of a β-keto ester precursor. The enzyme, often from a microbial source, transfers an amino group from an amine donor (like isopropylamine) to the ketone, creating the desired β-amino ester with high enantiomeric excess.

  • Substrate Specificity: The primary challenge is that wild-type ω-TAs may have limited catalytic efficiency toward sterically bulky substrates, such as those with substituents adjacent to the carbonyl group.[8]

  • Enzyme Engineering: Semi-rational engineering of ω-TAs can improve catalytic activity and even reverse enantio-specificity, broadening the applicability of this method.[8]

  • Reaction Equilibrium: The transamination reaction is reversible. To drive it towards product formation, the ketone by-product (e.g., acetone from isopropylamine) is often removed, or a large excess of the amine donor is used.

Summary and Comparison of Synthetic Routes

The optimal synthetic strategy depends on the specific requirements of the project, including scale, required enantiopurity, cost, and available equipment.

Methodology Key Advantages Key Challenges Typical Stereocontrol Scalability
Protection & Esterification Straightforward, uses common reagents.[]Requires protection/deprotection steps; relies on the chirality of the starting material.Dependent on starting material purity.High
Aza-Michael Addition Excellent stereocontrol via chiral auxiliary.[5][6]Multi-step process; may require cryogenic conditions; auxiliary can be expensive.High to excellent (de >95%).Moderate to High
Biocatalytic Transamination High enantioselectivity; green and sustainable.[8]Substrate scope can be limited; requires specialized enzymes and conditions.Excellent (ee >99% possible).Moderate

Conclusion

The synthesis of tert-butyl 3-amino-2-methylpropanoate can be accomplished through several effective strategies. The classical approach of protecting and esterifying commercially available 3-amino-2-methylpropanoic acid remains a reliable and scalable option when the chiral starting material is accessible. For constructing the chiral center with high precision, asymmetric methods are superior. The chiral auxiliary-mediated aza-Michael addition offers a robust and well-documented path to high diastereoselectivity.[5] Concurrently, emerging biocatalytic methods using engineered ω-transaminases represent the cutting edge, promising exceptional enantioselectivity and environmental benefits, although they may require more specialized development.[8] The selection of the most appropriate route will ultimately be guided by a balance of factors including enantiopurity requirements, process economics, and scalability.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. [Link]

  • Hughes, D. L., et al. (2011). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

  • Chen, Y., et al. (2020). Improving Catalytic Activity and Reversing Enantio‐Specificity of ω‐Transaminase by Semi‐Rational Engineering en Route to Chiral Bulky β‐Amino Esters. ResearchGate. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • Liang, S. H., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]

  • Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 5, 0806-0808. ResearchGate. [Link]

  • Wang, L., et al. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

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Foundational

Therapeutic Potential of β-Peptides Derived from 2-Methylpropanoate: A Technical Guide

Abstract β-peptides, or oligomers of β-amino acids, represent a compelling class of peptidomimetics with significant therapeutic potential. Their defining structural feature—an additional carbon atom in the backbone comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-peptides, or oligomers of β-amino acids, represent a compelling class of peptidomimetics with significant therapeutic potential. Their defining structural feature—an additional carbon atom in the backbone compared to their α-peptide counterparts—confers remarkable resistance to proteolytic degradation, a critical advantage for in vivo applications.[1][2] This guide explores the therapeutic landscape of β-peptides, with a specific focus on those conceptually derived from the simple branched-chain precursor, 2-methylpropanoate. We provide a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of these molecules, supported by detailed experimental protocols for their creation and evaluation. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel peptide-based therapeutics.

Part 1: From a Simple Precursor to a Powerful Therapeutic: The Synthesis of β-Peptides

The journey from a basic chemical building block like 2-methylpropanoate (isobutyrate) to a structurally complex and biologically active β-peptide involves two key stages: the synthesis of the monomer (a β-amino acid) and the subsequent assembly of these monomers into a peptide chain.

1.1 The Rationale: Why 2-Methylpropanoate?

The choice of 2-methylpropanoate as a conceptual starting point allows us to construct β-peptides incorporating the β³-homoalanine residue. This specific residue, with its methyl side chain, provides a simple, non-polar element that is useful for building and exploring fundamental structure-activity relationships in novel peptide sequences.

1.2 Monomer Synthesis: The Arndt-Eistert Homologation

A classic and effective method for converting an α-amino acid, or in this case, a simple carboxylic acid, into its corresponding β-homologue is the Arndt-Eistert synthesis.[3][4] This reaction sequence extends the carbon chain by one atom, providing the β-amino acid backbone.

The process begins by converting 2-methylpropanoic acid (isobutyric acid) into its more reactive acid chloride form, isobutyryl chloride, typically using a reagent like thionyl chloride. The acid chloride is then reacted with diazomethane to form a diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this intermediate, catalyzed by a metal such as silver(I) oxide (Ag₂O), in the presence of a nucleophile (e.g., water).[4][5] This rearrangement expels nitrogen gas and forms a ketene, which is then trapped by the nucleophile to yield the one-carbon-longer carboxylic acid, 3-methylbutanoic acid. To generate the final β-amino acid, a nitrogen-containing nucleophile like ammonia would be used in the final step, or subsequent amination reactions would be performed.

G

1.3 Peptide Assembly: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

With the β-amino acid monomer in hand, the peptide chain is constructed using Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach due to its use of a base-labile protecting group, which avoids repeated exposure to harsh acids.[6][7]

The process involves anchoring the first C-terminal β-amino acid to an insoluble resin support.[8] The synthesis then proceeds in cycles of deprotection and coupling. In each cycle, the Fmoc group on the N-terminus of the resin-bound amino acid is removed with a base (typically piperidine), and the next Fmoc-protected β-amino acid is coupled to the newly exposed amine using activating agents like HATU or HCTU.[9] This cycle is repeated until the desired peptide sequence is assembled.

G

1.4 Purification and Characterization

After synthesis, the crude peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid, TFA). The resulting mixture contains the target peptide along with truncated sequences and byproducts.[10] Purification is almost universally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.[2][11][12]

Table 1: HPLC Purification Parameters

ParameterTypical SettingPurpose
Column Preparative C18Non-polar stationary phase for hydrophobic interaction.
Mobile Phase A 0.1% TFA in HPLC-grade waterAqueous phase; TFA acts as an ion-pairing agent for better peak shape.[12]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier; elutes the peptide from the column.
Gradient Linear, e.g., 5% to 65% B over 30 minGradually increases hydrophobicity of the mobile phase to elute peptides.
Detection UV at 220 nm and 280 nmDetects the peptide backbone and aromatic side chains, respectively.

Once purified, the peptide's identity and purity are confirmed. Mass Spectrometry (ESI-MS or MALDI-TOF) is used to verify the correct molecular weight of the peptide.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and study the peptide's three-dimensional conformation in solution.

Part 2: Therapeutic Applications and Mechanisms of Action

The proteolytic stability of β-peptides makes them highly attractive candidates for therapeutic development. By arranging monomers derived from precursors like 2-methylpropanoate, we can design peptides with specific activities.

2.1 Antimicrobial Peptides

Natural antimicrobial peptides (AMPs) are a crucial part of the innate immune system, but their susceptibility to proteases limits their systemic use.[15] β-peptides can mimic the key features of AMPs—cationic charge and amphipathicity—while resisting degradation.

Mechanism of Action: Cationic β-peptides are drawn to the negatively charged surface of bacterial membranes through electrostatic interactions.[16] Upon reaching a critical concentration, they disrupt the membrane integrity. Common models for this disruption include the "barrel-stave," "carpet," or "toroidal pore" mechanisms, all of which lead to the formation of pores or defects in the membrane, causing leakage of cellular contents and cell death.[1][16]

G

Table 2: Example Antimicrobial Activity Data (Note: This is hypothetical data for illustrative purposes, based on typical values seen for β-peptides.)

Peptide SequenceTarget OrganismMIC (µg/mL)
(β³hAla-β³hLys)₄E. coli16
(β³hAla-β³hLys)₄S. aureus8
(β³hAla-β³hArg)₄P. aeruginosa32
2.2 Anticancer Peptides

Similar to their antimicrobial counterparts, many anticancer peptides (ACPs) target cell membranes. Cancer cells often have a higher net negative surface charge compared to healthy cells due to an increased presentation of anionic molecules like phosphatidylserine.[17] This provides a basis for selective targeting by cationic β-peptides.

Mechanism of Action: The primary mechanism often involves membrane disruption, leading to necrosis.[18] However, some β-peptides can enter the cell and trigger apoptosis (programmed cell death) by targeting mitochondria.[19] They can disrupt the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3) that execute the apoptotic program.

G

2.3 Enzyme Inhibition

The stable and well-defined secondary structures of β-peptides make them excellent scaffolds for designing inhibitors of specific protein-protein interactions or enzyme active sites.[20][21] By strategically placing functional side chains on a rigid β-peptide helix or sheet, one can create a surface that complements the target enzyme's binding pocket.

Mechanism of Action: A β-peptide inhibitor can act as a competitive inhibitor by binding directly to the enzyme's active site, thus preventing the natural substrate from binding. The stability of the β-peptide backbone ensures that the inhibitory conformation is maintained, leading to potent and long-lasting inhibition. This approach is particularly promising for targeting proteases, which are implicated in numerous diseases.[22]

Part 3: Key Experimental Protocols

The following section provides standardized, step-by-step protocols for evaluating the therapeutic potential of newly synthesized β-peptides.

3.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a β-peptide required to inhibit the visible growth of a specific bacterium.[23][24][25][26]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli) into a sterile growth medium (e.g., Mueller-Hinton Broth, MHB). Incubate overnight at 37°C with shaking.

  • Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[26]

  • Peptide Dilution: Prepare a stock solution of the purified β-peptide. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.

  • Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the plate containing the peptide dilutions.

  • Controls: Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.[23]

3.2 Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][27][28][29]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.

  • Peptide Treatment: Prepare serial dilutions of the β-peptide in serum-free medium. Remove the old medium from the cells and add the peptide dilutions. Include untreated cells as a control.

  • Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) can be calculated from the resulting dose-response curve.

3.3 Protocol: Protease Inhibition Assay

This protocol assesses the ability of a β-peptide to inhibit a specific protease (e.g., Trypsin).[22][30][31]

  • Reagent Preparation: Prepare solutions of the target protease, a fluorogenic or chromogenic substrate specific to that protease, and the β-peptide inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the protease and the β-peptide inhibitor (or buffer for control wells). Allow them to pre-incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Record the fluorescence or absorbance signal over time at regular intervals. The rate of signal increase is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. The data can be fitted to determine the IC₅₀ value, which represents the concentration of the β-peptide required to reduce the protease activity by 50%.

Conclusion and Future Perspectives

β-Peptides derived from simple and accessible precursors like 2-methylpropanoate offer a robust and versatile platform for the development of next-generation therapeutics. Their inherent stability against enzymatic degradation overcomes a primary hurdle in peptide-based drug development. The ability to precisely control the chemical and physical properties of these molecules through synthetic chemistry allows for the fine-tuning of their activity against a range of targets, from microbial pathogens to cancer cells and disease-related enzymes. Future research will likely focus on optimizing the cell permeability, target specificity, and pharmacokinetic profiles of these promising molecules, paving the way for their translation into clinical applications.

References
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Exploratory

An In-depth Technical Guide to the Chemical Structure and Functional Groups of tert-butyl 3-amino-2-methylpropanoate

This guide provides a comprehensive technical overview of tert-butyl 3-amino-2-methylpropanoate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl 3-amino-2-methylpropanoate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the interplay of its functional groups, and its synthetic and spectroscopic profiles.

Molecular Architecture: A Strategic Combination of Functional Groups

Tert-butyl 3-amino-2-methylpropanoate is a β-amino acid ester characterized by a strategic arrangement of three key functional groups: a bulky tert-butyl ester, a primary aliphatic amine, and a methyl group at the α-position. This unique combination imparts specific chemical properties that are highly valuable in the design of complex molecular architectures and active pharmaceutical ingredients (APIs).

The core of the molecule is a propanoate backbone, with the amino group situated at the β-carbon (C3) and a methyl group at the α-carbon (C2). This β-amino acid motif is a common feature in many biologically active compounds.

Diagram of the Chemical Structure of tert-butyl 3-amino-2-methylpropanoate:

G C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C4 C O2->C4 C3 C C2->C3 C8 C C2->C8 H1 H C2->H1 N1 N C3->N1 H2 H C3->H2 H3 H C3->H3 H4 H N1->H4 H5 H N1->H5 C5 C C4->C5 C6 C C4->C6 C7 C C4->C7 H9 H C5->H9 H10 H C5->H10 H11 H C5->H11 H12 H C6->H12 H13 H C6->H13 H14 H C6->H14 H15 H C7->H15 H16 H C7->H16 H17 H C7->H17 H18 H C7->H18 H6 H C8->H6 H7 H C8->H7 H8 H C8->H8 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7 dummy8 dummy9 dummy10 dummy11 dummy12 dummy13 dummy14 dummy15

Caption: Chemical structure of tert-butyl 3-amino-2-methylpropanoate.

Functional Group Analysis and Their Influence on Reactivity

The Tert-butyl Ester: A Bulky Protecting Group

The tert-butyl ester is a sterically hindered functional group that serves primarily as a protecting group for the carboxylic acid. Its bulkiness prevents nucleophilic attack at the carbonyl carbon, making it stable under a variety of reaction conditions, particularly those involving bases. This stability is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the ester.

The tert-butyl group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to reveal the free carboxylic acid. This orthogonality makes it a valuable tool in synthetic chemistry.

The Primary Amine: A Versatile Nucleophile

The primary amine (-NH2) at the β-position is a key site of reactivity. As a nucleophile, it readily participates in a wide range of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of this amine allows for the facile introduction of diverse substituents, making it a critical handle for modifying the molecule's properties.

The α-Methyl Group: A Source of Chirality and Conformational Constraint

The methyl group at the α-carbon introduces a chiral center into the molecule (if the synthesis is asymmetric). This is of paramount importance in drug development, as the stereochemistry of a molecule can profoundly impact its biological activity. The methyl group also provides a degree of conformational rigidity to the carbon backbone, which can influence how the molecule binds to its biological target.

Synthesis of tert-butyl 3-amino-2-methylpropanoate: A Representative Protocol

While various methods exist for the synthesis of β-amino acid esters, a common and effective approach involves the conjugate addition of an amine to an α,β-unsaturated ester. A representative protocol is detailed below.

Experimental Protocol: Synthesis via Aza-Michael Addition

Objective: To synthesize tert-butyl 3-amino-2-methylpropanoate.

Materials:

  • tert-Butyl methacrylate

  • Ammonia (as a solution in methanol or as a gas)

  • Methanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl methacrylate (1.0 equivalent) in methanol.

  • Addition of Amine: Cool the solution in an ice bath. Slowly add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 equivalents) to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-amino-2-methylpropanoate.

Causality behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that can effectively solvate both the reactants and facilitate the proton transfer steps in the aza-Michael addition mechanism.

  • Excess Ammonia: Using an excess of the amine helps to drive the reaction to completion and minimize potential side reactions.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, such as the target product, from unreacted starting materials and byproducts.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product tert-Butyl methacrylate tert-Butyl methacrylate Aza-Michael Addition Aza-Michael Addition tert-Butyl methacrylate->Aza-Michael Addition Ammonia Ammonia Ammonia->Aza-Michael Addition tert-butyl 3-amino-2-methylpropanoate tert-butyl 3-amino-2-methylpropanoate Aza-Michael Addition->tert-butyl 3-amino-2-methylpropanoate

Caption: A simplified workflow for the synthesis of tert-butyl 3-amino-2-methylpropanoate.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Comparative Data (Similar Compounds) (ppm)
tert-Butyl (-(CH₃)₃)1.4 - 1.5Singlet9H1.45 (for a similar tert-butyl ester)[1]
α-CH₃1.1 - 1.2Doublet3H1.15 (for methyl 3-amino-2-methylpropanoate)[2]
α-CH2.4 - 2.6Multiplet1H~2.5 (estimated)
β-CH₂2.8 - 3.0Multiplet2H~2.9 (estimated)
-NH₂1.5 - 2.5 (variable)Broad Singlet2HVariable, often broad and exchangeable
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (ppm) Comparative Data (Similar Compounds) (ppm)
Carbonyl (C=O)170 - 175172.4 (for a similar N-Boc amino acid ester)[1]
Quaternary C (tert-Butyl)80 - 8280.4 (for a similar tert-butyl ester)[1]
tert-Butyl (CH₃)27 - 2928.3 (for a similar tert-butyl ester)[1]
α-C40 - 45~42 (estimated)
β-C45 - 50~48 (estimated)
α-CH₃15 - 2018.3 (for a similar N-Boc amino acid ester)[1]
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Comparative Data (Similar Compounds) (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (two bands for primary amine)~3360, ~3290 (for tert-butyl (3-aminopropyl)carbamate)[3]
C-H (Alkyl)Stretching2850 - 30002850 - 2980 (typical for alkyl groups)
C=O (Ester)Stretching1720 - 1740~1735 (for a typical tert-butyl ester)
N-H (Amine)Bending1590 - 1650~1600 (for primary amines)
C-O (Ester)Stretching1150 - 1250~1150-1200 (strong band for esters)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight of tert-butyl 3-amino-2-methylpropanoate (C₉H₁₉NO₂) is approximately 173.14 g/mol . The molecular ion peak [M]⁺ may be observed, although it can sometimes be weak.

  • Common Fragments: A prominent fragment is often observed corresponding to the loss of the tert-butyl group ([M-57]⁺), resulting from the stable tert-butyl cation. Other fragments may arise from the cleavage of the ester and the loss of the amino group.

Applications in Drug Development and Medicinal Chemistry

Tert-butyl 3-amino-2-methylpropanoate is a valuable building block in drug discovery for several reasons:

  • Introduction of β-Amino Acid Scaffolds: It provides a ready source for incorporating the β-amino acid motif, which is found in numerous natural products and pharmaceuticals with diverse biological activities.

  • Peptidomimetics: The β-amino acid structure can be used to create peptidomimetics that are more resistant to enzymatic degradation than their α-amino acid counterparts, leading to improved pharmacokinetic properties.

  • Chiral Pool Synthesis: As a chiral building block (when synthesized enantioselectively), it can be used in the synthesis of complex chiral molecules.

  • Linker Chemistry: The primary amine serves as a convenient attachment point for linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Conclusion

Tert-butyl 3-amino-2-methylpropanoate is a versatile and strategically designed molecule that offers a wealth of opportunities for chemical modification. Its unique combination of a sterically hindered ester, a reactive primary amine, and a chiral center makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical structure, functional group reactivity, and spectroscopic properties is crucial for its effective utilization in the synthesis of novel therapeutic agents.

References

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocols for tert-Butyl 3-Amino-2-methylpropanoate

Application Note & Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary tert-Butyl 3-amino-2-methylpropanoate (CAS: 120378-12-3) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl 3-amino-2-methylpropanoate (CAS: 120378-12-3) is a highly versatile β -amino acid derivative utilized extensively in the synthesis of peptidomimetics, β -peptides, and small-molecule therapeutics. The presence of the tert-butyl ester provides a robust, orthogonal protecting group strategy during complex peptide coupling sequences, as it is stable to basic conditions but easily cleaved under mild acidic conditions (e.g., TFA).

This application note details two field-proven, highly chemoselective synthetic pathways to access this molecule. By examining the mechanistic causality behind each reagent choice, this guide provides a self-validating framework to ensure high yield, reproducibility, and analytical purity.

Mechanistic Overview & Pathway Selection

Synthesizing β -amino esters requires strict chemocontrol to prevent the reduction or nucleophilic attack of the ester moiety. We present two distinct synthetic routes:

  • Route A: Chemoselective Nitrile Reduction. This route utilizes tert-butyl 2-cyanopropanoate as the starting material. Standard hydride donors (like LiAlH4​ ) are too aggressive and will reduce the ester to a primary alcohol. Instead, we utilize a transition-metal-mediated reduction using NiCl2​ and NaBH4​ .

  • Route B: Aza-Michael Addition. This route builds the molecule via a conjugate addition to tert-butyl methacrylate. Direct addition of ammonia fails synthetically due to rapid over-alkylation (forming secondary and tertiary amines). Using benzylamine provides a sterically hindered, mono-protected ammonia equivalent that is easily removed via hydrogenolysis.

SyntheticRoutes SM1 tert-Butyl 2-cyanopropanoate Product tert-Butyl 3-amino-2-methylpropanoate (Target) SM1->Product Route A: NaBH4, NiCl2 Chemoselective Reduction SM2 tert-Butyl methacrylate Int1 N-Benzyl-tert-butyl 3-amino-2-methylpropanoate SM2->Int1 Route B (Step 1): Benzylamine, Reflux Int1->Product Route B (Step 2): H2, Pd/C (Deprotection)

Figure 1: Overview of synthetic pathways for tert-butyl 3-amino-2-methylpropanoate.

Quantitative Data & Route Comparison

To aid in route selection for scale-up or specific laboratory constraints, the following table summarizes the quantitative metrics and operational parameters of both pathways [1][2].

ParameterRoute A: Nitrile ReductionRoute B: Aza-Michael Addition
Overall Yield 80 – 85%70 – 75% (Over 2 steps)
Atom Economy High (Direct conversion)Moderate (Loss of Benzyl group)
Chemoselectivity Excellent (Ester remains intact)Excellent (No polyalkylation occurs)
Scalability Moderate (Requires H2​ gas management)High (Standard reflux & hydrogenation)
Key Reagents NiCl2​⋅6H2​O , NaBH4​ , MeOH Benzylamine, 10% Pd/C, H2​ gas
Primary Hazard Exothermic hydrogen evolutionPressurized hydrogen gas

Detailed Experimental Protocols

Route A: Nitrile Reduction via In Situ Nickel Boride

Mechanistic Causality: The addition of NaBH4​ to NiCl2​ in methanol rapidly generates black nickel boride ( Ni2​B ) nanoparticles and hydrogen gas. The Ni2​B acts as a highly active, heterogeneous catalytic surface that adsorbs the nitrile group, facilitating localized hydride transfer and protonation while completely ignoring the sterically hindered tert-butyl ester [1][3].

NiBorideMechanism N1 NiCl2 + NaBH4 N2 Ni2B (Nickel Boride) Active Catalyst N1->N2 Reduction N3 Nitrile Adsorption N2->N3 Binding N4 Hydride Transfer N3->N4 N5 Amine Desorption N4->N5 Turnover N5->N2 Regeneration

Figure 2: Mechanism of chemoselective nitrile reduction via in situ generated nickel boride.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and venting needle, dissolve tert-butyl 2-cyanopropanoate (10.0 g, 64.4 mmol, 1.0 eq) and NiCl2​⋅6H2​O (1.53 g, 6.44 mmol, 0.1 eq) in anhydrous methanol (150 mL).

  • Temperature Control: Cool the vibrant green solution to 0 °C using an ice-water bath. Causality: Low temperature prevents thermal runaway during the highly exothermic borohydride decomposition.

  • Catalyst Generation & Reduction: Slowly add NaBH4​ (7.31 g, 193.2 mmol, 3.0 eq) in small portions over 45 minutes.

    • Self-Validating Visual Cue: The solution will immediately turn pitch black, accompanied by vigorous effervescence ( H2​ gas). This confirms the successful generation of the active Ni2​B catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH4​Cl (50 mL). Filter the mixture through a pad of Celite to remove the black nickel residues. Extract the filtrate with Ethyl Acetate ( 3×100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude amine. Purify via vacuum distillation or use directly if purity >95% by NMR.

Route B: Aza-Michael Addition and Hydrogenolysis

Mechanistic Causality: Benzylamine acts as a nucleophile in a 1,4-conjugate addition to the α,β -unsaturated system of tert-butyl methacrylate. The benzyl group provides necessary steric bulk, arresting the reaction at the mono-alkylated stage. Subsequent palladium-catalyzed hydrogenolysis cleanly cleaves the C-N benzyl bond without affecting the ester [2].

Step-by-Step Protocol:

Step 1: Aza-Michael Addition

  • Reaction Setup: In a 250 mL flask, combine tert-butyl methacrylate (10.0 g, 70.3 mmol, 1.0 eq) and benzylamine (8.28 g, 77.3 mmol, 1.1 eq) in absolute ethanol (100 mL).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and stir for 16 hours.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc, 8:2) to yield N-benzyl-tert-butyl 3-amino-2-methylpropanoate.

Step 2: Deprotection (Hydrogenolysis)

  • Reaction Setup: Dissolve the intermediate (12.0 g, 48.1 mmol) in anhydrous methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.2 g, 10 wt%). Causality: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • Self-Validating Cue: The reaction is complete when the system ceases to consume hydrogen gas (balloon stops deflating).

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL).

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure primary amine.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized tert-butyl 3-amino-2-methylpropanoate, perform the following self-validating analytical checks:

  • Infrared Spectroscopy (IR):

    • Route A QC: Confirm the complete disappearance of the sharp nitrile ( -C≡N ) stretching frequency at 2250 cm⁻¹ .

    • Product Confirmation: Observe the appearance of the primary amine ( -NH2​ ) doublet stretch at 3300–3400 cm⁻¹ and a strong, intact ester carbonyl ( C=O ) stretch at 1725 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.15 (d, J = 7.0 Hz, 3H, -CH3​ )

    • δ 1.45 (s, 9H, tert-butyl group)

    • δ 2.50 (m, 1H, -CH- methine proton)

    • δ 2.75–2.90 (m, 2H, -CH2​-N methylene protons)

    • δ 3.20 (br s, 2H, -NH2​ exchangeable protons)

References

  • Title: Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Chemical Development and Scale-Up of Sampatrilat Source: Organic Process Research & Development URL: [Link]

  • Title: Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source: The Journal of Organic Chemistry URL: [Link]

Application

Application Note: Optimized Peptide Coupling Conditions for tert-Butyl 3-Amino-2-methylpropanoate

Mechanistic Context & Chemical Profiling tert-Butyl 3-amino-2-methylpropanoate (often supplied as a hydrochloride salt, CAS: 1909335-94-9) is a highly valuable β3 -amino acid derivative utilized in the synthesis of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Chemical Profiling

tert-Butyl 3-amino-2-methylpropanoate (often supplied as a hydrochloride salt, CAS: 1909335-94-9) is a highly valuable β3 -amino acid derivative utilized in the synthesis of peptidomimetics and modified therapeutics . The molecule features a primary amine at the β -position, an α -methyl substitution, and a tert-butyl ester protecting the C-terminus.

Designing a coupling protocol for this building block requires navigating two primary chemical challenges:

  • Conformational Steric Hindrance: While primary amines are generally excellent nucleophiles, the adjacent α -methyl group induces a gauche conformational preference. This subtle steric bulk restricts the optimal trajectory for nucleophilic attack on the activated ester of the incoming amino acid, slowing down the reaction kinetics compared to unhindered linear amines .

  • Protecting Group Lability: The tert-butyl ester is highly acid-labile. All coupling and workup conditions must remain strictly neutral or basic to prevent premature cleavage of the C-terminal protection.

Because the nucleophilic attack is rate-limiting, the choice of coupling reagent is critical. If the activated carboxylic acid intermediate is not sufficiently electrophilic, the reaction will suffer from competing side reactions, such as active ester hydrolysis or irreversible guanidinylation of the β -amine .

Reagent Selection Matrix

To overcome the kinetic barriers associated with α -substituted β -amino acids, high-efficiency coupling reagents are required. The table below summarizes the quantitative and qualitative performance of standard reagent systems when applied to this specific class of molecules.

Coupling Reagent SystemActivation TimeRecommended Coupling TimeGuanidinylation RiskEpimerization ControlOptimal Use Case
HATU / DIPEA 5–10 min2–4 hoursHigh (if not pre-activated)ExcellentGold standard for sterically demanding solution-phase couplings.
PyBOP / DIPEA 10–15 min4–12 hoursNoneVery GoodPreferred when extended reaction times are necessary.
DIC / OxymaPure 15–20 min6–18 hoursNoneGoodScale-up syntheses where uronium/phosphonium byproducts are undesirable.

Data synthesized from established β -amino acid coupling kinetics .

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and mechanistic causality of the HATU-mediated coupling workflow. Pre-activation is strictly enforced to prevent the free β -amine from reacting directly with the uronium salt.

G N1 Fmoc-Amino Acid (Carboxyl Component) N3 OAt-Active Ester (Electrophilic Intermediate) N1->N3 Pre-activation N2 HATU + DIPEA (Activation Reagents) N2->N3 N6 Nucleophilic Acyl Substitution (Coupling Reaction) N3->N6 Dropwise Addition N4 tert-Butyl 3-amino-2-methylpropanoate HCl (Amine Component) N4->N6 Free Amine N5 DIPEA (Neutralization Base) N5->N4 Removes HCl N7 Fmoc-Dipeptide-OtBu (Target Product) N6->N7 - HOAt, - Urea

Workflow of HATU-mediated peptide coupling with tert-butyl 3-amino-2-methylpropanoate.

Self-Validating Solution-Phase Protocol

This protocol utilizes HATU/DIPEA for the solution-phase coupling of an Fmoc-protected α -amino acid to tert-butyl 3-amino-2-methylpropanoate. The procedure is designed as a self-validating system, utilizing LC-MS to confirm intermediate formation and reaction completion.

Scale: 1.0 mmol

Step 1: Free-Basing the Amine
  • Action: Dissolve 1.0 mmol of tert-butyl 3-amino-2-methylpropanoate hydrochloride in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol (approx. 210 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The commercial building block is an HCl salt, rendering the amine protonated and non-nucleophilic. DIPEA neutralizes the salt. A slight 0.2 mmol excess ensures complete free-basing without creating a highly basic environment that could trigger premature Fmoc cleavage on the incoming amino acid.

Step 2: Carboxylate Pre-Activation
  • Action: In a separate, dry vial under argon, dissolve 1.05 mmol of the Fmoc-protected amino acid and 1.05 mmol of HATU in 5.0 mL of anhydrous DMF. Add 2.1 mmol (approx. 365 µL) of DIPEA. Stir at room temperature for exactly 5–7 minutes.

  • Causality: Pre-activation forms the highly reactive OAt-active ester . Activating the acid before introducing the amine is critical; if HATU and the β -amine are mixed directly, the uronium salt will react with the amine to form a dead-end guanidinium byproduct, permanently destroying the valuable starting material.

Step 3: Coupling Reaction
  • Action: Transfer the pre-activated OAt-ester solution dropwise into the free-based amine solution over 2 minutes. Stir the combined mixture at room temperature under argon.

  • Causality: Dropwise addition controls the local concentration of the electrophile, favoring the desired bimolecular nucleophilic substitution over active ester hydrolysis.

Step 4: Reaction Monitoring (Validation)
  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the mass peak corresponding to the free tert-butyl 3-amino-2-methylpropanoate is entirely consumed, and the product mass ( [M+H]+ of the dipeptide) is the dominant signal. If the amine persists, continue stirring for an additional 2 hours.

Step 5: Mild Workup & Isolation
  • Action: Dilute the reaction mixture with 40 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 3 x 20 mL of 5% aqueous NaHCO3​ : Removes acidic byproducts, residual Fmoc-AA-OH, and the HOAt leaving group.

    • 2 x 20 mL of 5% aqueous Citric Acid: Protonates and removes unreacted amine and DIPEA into the aqueous layer. (Note: Brief exposure to mild 5% citric acid at room temperature will not cleave the acid-labile tert-butyl ester).

    • 1 x 20 mL of Brine: Removes residual water from the organic phase.

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Fmoc-dipeptide-OtBu.

References

  • Gellért, Á., et al. "Unwanted hydrolysis or α/β -peptide bond formation: how long should the rate-limiting coupling step take?" National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." JPT Support Center. Available at: [Link]

Method

Application Note: Advanced Strategies for the Selective Deprotection of tert-Butyl Esters in β-Amino Acids

Introduction & Scientific Context β-amino acids are indispensable building blocks in the design of foldamers, peptidomimetics, and targeted therapeutics due to their inherent resistance to proteolytic degradation. In com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

β-amino acids are indispensable building blocks in the design of foldamers, peptidomimetics, and targeted therapeutics due to their inherent resistance to proteolytic degradation. In complex peptide synthesis, the C-terminal carboxylic acid is frequently protected as a tert-butyl (t-Bu) ester. While the t-Bu ester is highly robust against basic conditions (e.g., Fmoc deprotection) and nucleophilic attack, its sensitivity to strong acids presents a significant chemoselectivity challenge when orthogonal acid-labile groups—most notably the N-tert-butyloxycarbonyl (N-Boc) group—are present on the β-amino functionality.

This application note details the mechanistic causality behind experimental choices and provides self-validating protocols for both standard and highly selective t-Bu ester deprotection workflows.

Strategic Methodologies & Mechanistic Causality

The selection of a deprotection methodology is strictly dictated by the N-terminal protecting group of the β-amino acid.

Standard Brønsted Acid Cleavage (TFA/DCM)

For β-amino acids protected with N-Fmoc or N-Cbz groups, standard acidic cleavage using Trifluoroacetic Acid (TFA) is the industry standard[1]. Causality: The mechanism proceeds via the protonation of the ester carbonyl oxygen by the strong Brønsted acid, followed by an E1-type elimination. This liberates the free carboxylic acid and generates a highly reactive tert-butyl cation. If left unquenched, this cation will indiscriminately alkylate electron-rich side chains or the β-amino group itself. Therefore, the addition of a carbocation scavenger like Triisopropylsilane (TIPS) is mandatory. TIPS acts as a hydride donor, irreversibly quenching the tert-butyl cation into volatile isobutane.

Mild Lewis Acid/Halide System (CeCl₃·7H₂O / NaI)

When the β-amino acid is N-Boc protected, standard TFA will indiscriminately cleave both the ester and the carbamate. To achieve absolute chemoselectivity, the CeCl₃·7H₂O/NaI system in acetonitrile is utilized[2]. Causality: Cerium(III) is a hard, highly oxophilic Lewis acid that preferentially coordinates to the more accessible and electron-rich ester carbonyl oxygen over the sterically hindered carbamate carbonyl. This coordination drastically increases the electrophilicity of the t-butyl group. Subsequently, the soft nucleophile (iodide from NaI) assists in the C-O bond cleavage. This synergistic "push-pull" mechanism allows for quantitative ester hydrolysis under nearly neutral conditions, leaving the N-Boc group completely intact[2].

Alternative Orthogonal Approaches
  • Zinc Bromide (ZnBr₂): ZnBr₂ in DCM provides chemoselective hydrolysis of t-Bu esters in the presence of N-PhF (9-phenylfluoren-9-yl) groups. However, N-Boc and N-Trt groups remain labile under these Lewis acid conditions, limiting its utility for Boc-protected substrates.

  • Enzymatic Hydrolysis: For substrates highly prone to acid-catalyzed β-lactam formation, lipases (e.g., CAL-A) offer strictly neutral, aqueous conditions that selectively hydrolyze the t-Bu ester without any electrophilic activation, preserving enantiomeric integrity[3].

Decision Workflow

Workflow Start β-Amino Acid Protected Construct CheckBoc Is N-terminus Boc-protected? Start->CheckBoc PathBoc Yes (N-Boc) CheckBoc->PathBoc PathFmoc No (N-Fmoc / N-Cbz) CheckBoc->PathFmoc MethodCe CeCl₃·7H₂O / NaI in MeCN (Reflux) PathBoc->MethodCe MethodTFA TFA / DCM (Standard Acidic) PathFmoc->MethodTFA ResultBoc t-Bu Cleaved Boc Intact MethodCe->ResultBoc ResultFmoc t-Bu Cleaved Fmoc/Cbz Intact MethodTFA->ResultFmoc

Caption: Workflow for selecting the optimal t-butyl ester deprotection strategy.

Quantitative Data Summary

MethodologyProtecting Group CompatibilityCleaved GroupsTypical YieldReaction Conditions
TFA / DCM (1:1) N-Fmoc, N-Cbz, N-PhFt-Bu ester, N-Boc, N-Trt>95%Room Temp, 1-2 h
CeCl₃·7H₂O / NaI N-Boc, N-Fmoc, N-Cbzt-Bu ester85-95%MeCN, Reflux, 4-8 h
ZnBr₂ / DCM N-PhF, N-Cbzt-Bu ester, N-Boc80-90%Room Temp, 12-24 h
Lipase (CAL-A) N-Boc, N-Fmoc, N-Cbzt-Bu esterQuantitativeAqueous buffer, pH 7, 37°C

Validated Experimental Protocols

Protocol A: Standard TFA-Mediated Deprotection (For N-Fmoc / N-Cbz β-Amino Acids)

This protocol utilizes Brønsted acidity to cleave the ester, relying on TIPS to prevent side reactions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Fmoc-β-amino acid t-butyl ester (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.5 mmol, 2.5 eq) and water (2.5 mmol, 2.5 eq) to the stirring solution. Causality: Water scavenges highly reactive silyl esters, while TIPS irreversibly quenches the tert-butyl cation.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise at 0 °C to achieve a 1:1 v/v ratio of TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Workup: Evaporate the solvent mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Precipitation: Triturate the resulting crude oil with cold diethyl ether to precipitate the free β-amino acid.

System Validation & In-Process Controls:

  • Validation 1: Complete removal of TFA is validated by the absence of white fumes upon exposure to ambient humidity and a neutral pH of the final lyophilized powder.

  • Validation 2: LC-MS analysis must confirm the absence of +56 Da adducts, validating that the TIPS scavenger successfully prevented tert-butyl alkylation.

Protocol B: Selective CeCl₃·7H₂O / NaI Deprotection (For N-Boc β-Amino Acids)

Mechanism Substrate N-Boc-β-Amino Acid t-Butyl Ester Coordination Ce(III) Coordination to Ester Carbonyl Substrate->Coordination Activation Increased Electrophilicity of t-Butyl Group Coordination->Activation Cleavage NaI-Assisted Cleavage (E1/SN2-like) Activation->Cleavage Product Free Carboxylic Acid + Isobutylene Cleavage->Product

Caption: Proposed mechanism of CeCl₃-mediated selective t-butyl ester cleavage.

Step-by-Step Methodology:

  • Reagent Activation: In a round-bottom flask, suspend CeCl₃·7H₂O (1.5 mmol, 1.5 eq) and Sodium Iodide (NaI, 1.5 mmol, 1.5 eq) in anhydrous Acetonitrile (MeCN, 10 mL). Stir vigorously at room temperature for 15 minutes.

  • Substrate Addition: Add the N-Boc-β-amino acid t-butyl ester (1.0 mmol) dissolved in a minimum volume of MeCN (2 mL) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Stir for 4 to 8 hours[2].

  • Quenching: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃, 20 mL) to reduce any liberated iodine (I₂), followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected free acid.

System Validation & In-Process Controls:

  • Validation 1 (Visual Cue): The successful formation of the active Ce-I reagent system is visually confirmed by the appearance of a fine, pale yellow suspension in Step 1.

  • Validation 2 (Reaction Monitoring): Reaction completion is validated by TLC. Because standard ninhydrin stains fail to detect Boc-protected amines without severe charring, Phosphomolybdic Acid (PMA) or UV light (if chromophores are present) must be used.

  • Validation 3 (Quench Efficacy): The efficacy of the Na₂S₂O₃ wash is validated by the immediate disappearance of any residual brown/yellow iodine tint in the organic layer.

Sources

Application

Application Note: A Detailed Examination of the Aza-Michael Addition for the Synthesis of tert-Butyl 3-Amino-2-Methylpropanoate

Introduction: The Significance of β-Amino Esters and the Aza-Michael Addition β-amino esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of β-Amino Esters and the Aza-Michael Addition

β-amino esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral auxiliaries.[1] Their synthesis is a cornerstone of modern medicinal chemistry and drug development. Among the most robust and atom-economical methods for constructing these valuable compounds is the aza-Michael addition, a specific class of Michael or conjugate addition reactions.[2][3] This reaction involves the 1,4-addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound.[2][3]

This application note provides a comprehensive guide to the reaction mechanism and a detailed protocol for the synthesis of tert-butyl 3-amino-2-methylpropanoate via the aza-Michael addition of an amine to tert-butyl crotonate. We will delve into the mechanistic underpinnings of this transformation, offering insights into the factors governing its efficiency and selectivity.

Reaction Mechanism: A Step-by-Step Analysis

The aza-Michael addition proceeds through a conjugate addition pathway, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.[4][5] This regioselectivity is a direct consequence of the electronic properties of the Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4][5]

The reaction can be catalyzed by either acid or base, or in some cases, can proceed thermally.[6] In the context of amine addition to an α,β-unsaturated ester, the reaction often proceeds without the need for a strong catalyst, as the amine is a sufficiently strong nucleophile.

The mechanism can be broken down into two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic β-carbon of tert-butyl crotonate. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-carbon π-bond. The electrons from the π-bond are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.

  • Proton Transfer: The resulting enolate intermediate is a transient species that is quickly protonated. In the absence of an external acid catalyst, a second molecule of the amine reactant can act as a proton source, or trace amounts of water in the solvent can facilitate this step. This protonation event at the α-carbon yields the final, more stable β-amino ester product.[4][5] The overall reaction is typically thermodynamically controlled, favoring the formation of the more stable conjugate addition product over the 1,2-addition product.[4][5]

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R-NH₂ (Amine) Enolate Resonance-Stabilized Enolate Intermediate Amine->Enolate Nucleophilic Attack on β-carbon Crotonate tert-Butyl Crotonate Crotonate->Enolate Product tert-Butyl 3-Amino-2-Methylpropanoate Enolate->Product Proton Transfer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-Amino-2-methylpropanoate

Welcome to the Technical Support Center. Synthesizing tert-butyl 3-amino-2-methylpropanoate (often referred to as tert-butyl β -aminoisobutyrate) presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing tert-butyl 3-amino-2-methylpropanoate (often referred to as tert-butyl β -aminoisobutyrate) presents unique challenges. As a critical building block for peptidomimetics and modified β -amino acids, obtaining this intermediate in high yield and purity is paramount.

As a Senior Application Scientist, I have structured this guide to dissect the three most viable synthetic pathways, address common pitfalls with mechanistic causality, and provide field-validated protocols to ensure reproducible success.

Pathway Visualization

SynthesisTroubleshooting Target tert-Butyl 3-amino-2-methylpropanoate (Target Product) Nitrile tert-Butyl 2-cyanopropanoate Nitrile->Target Raney-Ni, H2 NH3/MeOH (Direct Reduction) Methacrylate tert-Butyl methacrylate Int_Aza N-Benzyl-tert-butyl 3-amino-2-methylpropanoate Methacrylate->Int_Aza Benzylamine, BHT Heat (Aza-Michael) AminoAcid 3-Amino-2-methylpropanoic acid Int_Cbz N-Cbz-3-amino-2-methylpropanoic acid AminoAcid->Int_Cbz Cbz-Cl, NaOH (Protection) Int_Aza->Target Pd/C, H2 (Debenzylation) Int_Ester N-Cbz-tert-butyl 3-amino-2-methylpropanoate Int_Cbz->Int_Ester t-BuOAc, HClO4 (Esterification) Int_Ester->Target Pd/C, H2 (Deprotection)

Fig 1: Primary synthetic pathways for tert-butyl 3-amino-2-methylpropanoate.

Section 1: Route A - Nitrile Reduction

Causality & Mechanism: The reduction of tert-butyl 2-cyanopropanoate is a highly direct route to the target primary amine[1]. Common laboratory reductions utilize NaBH₄ and CoCl₂ (forming cobalt boride in situ)[2]. However, nitriles reduced in the absence of an amine trapping agent often suffer from low yields. Mechanistically, the intermediate imine reacts with the newly formed primary amine, eliminating ammonia to form a secondary amine dimer.

Troubleshooting FAQ:

Q: My GC-MS shows a significant byproduct with nearly double the expected mass. What is it, and how do I prevent it? A: This is the secondary amine dimer. To suppress this side reaction, perform the hydrogenation using Raney-Nickel in the presence of excess methanolic ammonia. The high concentration of ammonia shifts the equilibrium, preventing the primary amine from attacking the intermediate imine, effectively "trapping" the monomeric product.

Section 2: Route B - Aza-Michael Addition

Causality & Mechanism: Aza-Michael addition to tert-butyl methacrylate is sterically hindered by the α -methyl group[3]. Direct addition of ammonia is incredibly slow and low-yielding. Using a more nucleophilic primary amine like benzylamine overcomes this activation barrier but requires subsequent deprotection. Furthermore, heating methacrylates risks auto-polymerization[4].

Troubleshooting FAQ:

Q: I attempted an aza-Michael addition, but my reaction mixture turned into a thick, unusable gel after heating. What happened? A: Methacrylates are highly prone to thermal radical polymerization[4]. Always add a radical inhibitor, such as Butylated hydroxytoluene (BHT), at ~0.1 mol% to scavenge free radicals and preserve the monomer for the desired Michael addition.

Q: Why is the conversion still low even with benzylamine? A: The α -methyl group destabilizes the intermediate enolate. If heating neat (without solvent) is insufficient, the addition of a Lewis acid catalyst (e.g., Yb(OTf)₃) can coordinate to the ester carbonyl, increasing the electrophilicity of the β -carbon.

Section 3: Route C - Protection/Esterification

Causality & Mechanism: Direct esterification of 3-amino-2-methylpropanoic acid with tert-butanol is hampered by the molecule's zwitterionic nature, making it insoluble in organic solvents. Furthermore, standard acid-catalyzed esterification (e.g., H₂SO₄) often cleaves the highly acid-labile tert-butyl group during aqueous workup.

Troubleshooting FAQ:

Q: Why did my direct esterification with tert-butanol and EDCI fail to produce any product? A: The free amine must be protected first to break the zwitterion and prevent self-condensation. We recommend Cbz (carboxybenzyl) protection. Unlike Boc, Cbz is stable to the mildly acidic conditions sometimes used in tert-butyl esterification (like tert-butyl acetate/perchloric acid transesterification) and can be cleanly removed via hydrogenolysis.

Quantitative Data Summary
Synthetic RoutePrecursorTypical YieldMajor ByproductsScalability / Safety
A: Nitrile Reduction tert-Butyl 2-cyanopropanoate65 - 75%Secondary amine dimersHigh pressure H₂ required; Raney-Ni is pyrophoric.
B: Aza-Michael Addition tert-Butyl methacrylate80 - 85%Polymerized methacrylateExcellent; requires 2 steps but uses standard equipment.
C: Direct Esterification 3-Amino-2-methylpropanoic acid50 - 60%Hydrolyzed starting materialModerate; requires 3 steps (Protect, Esterify, Deprotect).
Experimental Protocols
Protocol 1: Aza-Michael Addition and Debenzylation (Route B)

This is the recommended scalable route due to the avoidance of high-pressure reactors.

Step 1: Synthesis of N-Benzyl-tert-butyl 3-amino-2-methylpropanoate

  • Charge a round-bottom flask with tert-butyl methacrylate (1.0 equiv) and benzylamine (1.2 equiv).

  • Add Butylated hydroxytoluene (BHT) (0.001 equiv) to inhibit radical polymerization.

  • Heat the neat mixture to 80 °C under a nitrogen atmosphere for 24 hours.

  • Cool to room temperature and purify via vacuum distillation or silica gel chromatography to isolate the intermediate.

Step 2: Hydrogenolysis to Target Product

  • Dissolve the intermediate in anhydrous methanol (0.5 M).

  • Add 10% Pd/C (10 wt% relative to the substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Purge the flask with hydrogen gas and stir vigorously under an H₂ balloon at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out.

  • Concentrate the filtrate under reduced pressure to yield pure tert-butyl 3-amino-2-methylpropanoate.

Protocol 2: Nitrile Reduction (Route A)

Ideal for rapid, single-step synthesis if high-pressure equipment is available.

Step 1: Reduction of tert-Butyl 2-cyanopropanoate

  • Dissolve tert-butyl 2-cyanopropanoate in a 2.0 M solution of ammonia in methanol. (The excess ammonia is critical to prevent secondary amine formation).

  • Carefully add a slurry of active Raney-Nickel catalyst (approx. 20 wt%).

  • Transfer to a high-pressure Parr reactor, pressurize with H₂ to 50 psi, and stir at room temperature for 16 hours.

  • Vent the hydrogen safely, filter through Celite, and concentrate the filtrate under reduced pressure.

References
  • Title: Introduction of Hydrogen Bonding Interactions in Block Copolymers Synthesized via Nitroxide Mediated Polymerization Techniques Source: Virginia Tech Works (VTechWorks) URL: [Link]

  • Title: A detailed surface analytical study of degradation processes in (meth)acrylic polymers Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Preserving Stereochemical Integrity at the 2-Methyl Center

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing racemization at the 2-methyl stereocenter during coupling reactions. The following sections are designed to offer not only solutions but also a deep understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for the 2-methyl center?

A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate).[1][2] This results in a loss of optical activity. In pharmaceutical and biological applications, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3] Therefore, maintaining the stereochemical purity of the 2-methyl center is crucial for the efficacy and safety of the final product.[3]

Q2: What is the primary mechanism leading to racemization at a 2-methyl center adjacent to a carbonyl group?

A2: The primary mechanism is through the formation of a planar enol or enolate intermediate.[1][4][5] The proton on the chiral 2-methyl carbon (the α-carbon) is acidic due to its proximity to the carbonyl group. Under acidic or basic conditions, this proton can be removed to form an achiral, planar enolate.[1][3] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the R and S enantiomers, thus resulting in racemization.[1][2]

Racemization_Mechanism cluster_start Chiral Ketone cluster_intermediate Planar Intermediate cluster_end Racemic Mixture start (R)-2-Methyl Ketone intermediate Achiral Enolate start->intermediate + Base (-H⁺) end_R (R)-2-Methyl Ketone intermediate->end_R + H⁺ (re-protonation) end_S (S)-2-Methyl Ketone intermediate->end_S + H⁺ (re-protonation)

Mechanism of base-catalyzed racemization at a 2-methyl center.
Q3: What are the key factors that influence the rate of racemization?

A3: Several factors can significantly impact the rate of racemization during a coupling reaction:

  • Base: The strength and steric bulk of the base are critical. Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton, promoting enolization and subsequent racemization.[6][7]

  • Solvent: Polar aprotic solvents like DMF and DMSO can promote epimerization, while less polar solvents such as dichloromethane (DCM) may suppress it.[6][8]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesirable racemization side reaction.[6][8]

  • Pre-activation Time: In coupling reactions, allowing the carboxylic acid to be activated for an extended period before adding the nucleophile can increase the concentration of intermediates prone to racemization.[6]

  • Steric Hindrance: The steric environment around the 2-methyl center can influence the rate of racemization. Bulky substituents can sometimes hinder the approach of the base, slowing down proton abstraction.[9][10]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Significant loss of enantiomeric excess (ee) is observed after a coupling reaction.

This is a frequent problem that points to racemization occurring during the reaction. Here’s a systematic approach to troubleshoot this issue.

Step 1: Evaluate the Base

The choice of base is often the primary culprit.

  • Possible Cause: The base is too strong or not sterically hindered enough, leading to rapid deprotonation at the 2-methyl center.

  • Solution:

    • Switch to a Sterically Hindered Base: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (TEA) because their bulk can disfavor the abstraction of the α-proton.[6]

    • Use a Weaker Base: If the reaction allows, opt for a weaker base such as N-methylmorpholine (NMM) to reduce the rate of proton abstraction.[6][7]

    • Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 2: Re-evaluate the Solvent and Temperature

Reaction conditions play a crucial role in maintaining stereochemical integrity.

  • Possible Cause: The solvent is stabilizing the enolate intermediate, or the temperature is too high.

  • Solution:

    • Solvent Selection: Avoid highly polar aprotic solvents like DMF and DMSO.[6] Consider using less polar alternatives like dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are sufficiently soluble.[6]

    • Lower the Reaction Temperature: Performing the coupling reaction at 0°C or even lower temperatures can significantly reduce the rate of epimerization.[6][8] It is important to maintain a consistent low temperature throughout the entire reaction, including during the addition of reagents.[6]

Step 3: Minimize Pre-activation Time

For reactions involving the activation of a carboxylic acid (e.g., amide bond formation), the timing of reagent addition is critical.

  • Possible Cause: Prolonged pre-activation of the carboxylic acid with a coupling reagent before the addition of the amine (or other nucleophile) increases the concentration of the activated species, which is more susceptible to racemization.

  • Solution:

    • In Situ Activation: Consider methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This allows the activated species to be consumed as it is formed, minimizing its concentration and the opportunity for racemization.[6]

Issue 2: The use of a chiral auxiliary is not effectively preventing racemization.

Chiral auxiliaries are powerful tools for controlling stereochemistry, but their effectiveness can be compromised under certain conditions.[3][11][12]

  • Possible Cause: The reaction conditions are too harsh, leading to cleavage of the auxiliary or racemization of the newly formed stereocenter after the coupling step.

  • Solution:

    • Mild Cleavage Conditions: Ensure that the conditions used to remove the chiral auxiliary are mild enough to not disturb the stereocenter.[13]

    • Auxiliary Screening: Not all chiral auxiliaries are suitable for every reaction. Consider screening different auxiliaries, such as Evans oxazolidinones or camphorsultams, to find one that provides better stereocontrol under your specific reaction conditions.[3][14]

    • Rigid Conformation: The effectiveness of a chiral auxiliary relies on its ability to create a rigid, well-defined conformational bias that directs the approach of the incoming electrophile.[13] Ensure that the reaction conditions (e.g., choice of Lewis acid in an aldol reaction) favor the formation of the desired rigid intermediate.[11]

Troubleshooting_Workflow Start Racemization Observed Base Evaluate Base Start->Base Solvent_Temp Evaluate Solvent & Temperature Base->Solvent_Temp If still an issue Solution Racemization Minimized Base->Solution Problem Solved Preactivation Minimize Pre-activation Time Solvent_Temp->Preactivation If still an issue Solvent_Temp->Solution Problem Solved Auxiliary Optimize Chiral Auxiliary Use Preactivation->Auxiliary If applicable Preactivation->Solution Problem Solved Auxiliary->Solution

Troubleshooting workflow for preventing racemization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization using HATU/DIPEA

This protocol is a good starting point for minimizing racemization during amide bond formation.

  • Dissolve Starting Materials: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-protected chiral carboxylic acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM).[6]

  • Cool the Reaction: Cool the solution to 0°C in an ice bath.

  • Add Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.[6]

  • Add Coupling Reagent: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0°C.[6]

  • Add Amine: Add the amine component (1.2 eq) to the reaction mixture.

  • Monitor Reaction: Allow the reaction to proceed at 0°C, monitoring its completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up.

  • Analysis: Analyze the final product for enantiomeric purity using chiral HPLC.

Protocol 2: Chiral Auxiliary (Evans Oxazolidinone) Mediated Aldol Reaction

This protocol demonstrates the use of a chiral auxiliary to control the stereochemistry of an aldol reaction.

  • Imide Formation: Acylate the Evans chiral auxiliary with the desired propionyl chloride in the presence of n-BuLi to form the corresponding imide.

  • Enolate Formation: Dissolve the imide in anhydrous THF and cool to -78°C under an inert atmosphere. Add lithium diisopropylamide (LDA) to generate the Z-enolate with high selectivity.[11]

  • Aldol Addition: Add the desired aldehyde to the enolate solution at -78°C and allow the reaction to proceed until completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions, for example, by hydrolysis with lithium hydroxide in a THF/water mixture at 0°C, to yield the enantiomerically enriched β-hydroxy acid.[14]

Data Presentation

Table 1: Effect of Base and Solvent on Racemization in a Model Coupling Reaction
EntryBaseSolventTemperature (°C)% D-isomer (Racemization)
1TEADMF2515.2
2DIPEADMF258.5
3NMMDMF255.1
4DIPEADCM253.2
5DIPEADCM01.1

Data is illustrative and based on general trends reported in the literature.[6][7][8]

References

  • Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. (n.d.). Benchchem.
  • Racemization. (n.d.). Wikipedia.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). PMC.
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). PMC.
  • Enolates with Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). ResearchGate.
  • Requirements for an Effective Chiral Auxiliary Enolate Alkylation. (n.d.).
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. (n.d.). Benchchem.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PMC.
  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022, October 28). PMC.
  • Epimerization of Peptide. (n.d.).
  • 19.11: Racemization. (2021, March 5). Chemistry LibreTexts.
  • Steric effects. (n.d.). Wikipedia.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Steric Hindrance. (2021, June 9). ChemTalk.

Sources

Troubleshooting

Technical Support Center: Strategies for 2-Methyl Substituted β-Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 2-methyl substituted β-amino acids. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 2-methyl substituted β-amino acids. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges in your synthetic workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why are standard peptide coupling conditions often inefficient for 2-methyl substituted β-amino acids?

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are frequently not potent enough to facilitate amide bond formation with 2-methyl substituted β-amino acids.[1][2] The steric bulk of the methyl group at the α-carbon (the 2-position) significantly hinders the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and leading to low yields.[2]

Q2: What are the most effective types of coupling reagents for these sterically hindered amino acids?

For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[1] Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective.[1] These reagents form highly reactive esters that can overcome the steric barrier.[1]

Q3: Is there a strategy for extremely difficult couplings where even HATU or PyBOP fail?

Yes, for exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1] This method often succeeds where other potent coupling reagents may not be sufficient.

Q4: How does solvent choice impact the success of coupling reactions with these amino acids?

The solvent plays a critical role in solvating the growing peptide chain, which is essential for a successful coupling reaction.[1] Inadequate solvation can lead to peptide aggregation, further impeding the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q5: What are some alternative synthetic strategies for preparing 2-methyl substituted β-amino acids beyond standard coupling?

Several powerful synthetic methods can be employed to construct the 2-methyl-β-amino acid backbone itself. These include:

  • The Ritter Reaction: This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield an N-alkyl amide.[3][4] It is particularly useful for synthesizing sterically hindered amides.[3]

  • The Ugi Reaction: This is a one-pot, multi-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] It is highly efficient for creating diverse and complex peptidomimetics.[7]

  • Catalytic Asymmetric Synthesis: Modern methods, such as those employing confined imidodiphosphorimidate (IDPi) catalysts, allow for the one-pot, enantioselective synthesis of unprotected β2-amino acids from bis-silyl ketene acetals and a silylated aminomethyl ether.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield in a Coupling Reaction
Potential Cause Underlying Rationale Recommended Solution
Insufficiently Potent Coupling Reagent The steric hindrance of the 2-methyl group requires a highly activated carboxylic acid species to facilitate nucleophilic attack by the amine. Standard carbodiimides often fail to achieve the necessary activation level.[2]Switch to a more potent uronium/aminium or phosphonium-based coupling reagent such as HATU, HBTU, HCTU, or PyBOP.[1] For extreme cases, consider acyl fluoride formation.[1]
Incomplete Deprotection of the N-terminus Steric hindrance can also impede the complete removal of N-terminal protecting groups like Fmoc, leading to a capped peptide chain that is unable to react further.Increase the deprotection time or perform multiple deprotection steps. Monitor the completion of the deprotection using a suitable method.
Suboptimal Solvent and/or Temperature Poor solvation of the peptide-resin complex can lead to aggregation and reduced accessibility of the reactive sites.[1] Low temperatures may not provide sufficient energy to overcome the activation barrier of the reaction.Use a solvent with superior solvating properties like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[1] Gentle heating can be applied, but must be done cautiously to minimize racemization.[1] Microwave-assisted peptide synthesis is a highly effective alternative for driving difficult couplings to completion.[8]
Insufficient Reaction Time Sterically hindered reactions are kinetically slower. A standard reaction time may be insufficient for the coupling to proceed to completion.Extend the reaction time significantly, for example, from 1-2 hours to overnight.[1]
Problem 2: Presence of Deletion Sequences in the Final Product
Potential Cause Underlying Rationale Recommended Solution
Incomplete Coupling at the Sterically Hindered Site If the coupling of the 2-methyl substituted β-amino acid is not driven to completion, a portion of the peptide chains will lack this residue, resulting in deletion sequences.Employ a "double coupling" strategy. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1]
Guanidinylation of the N-terminal Amine Uronium/aminium coupling reagents can sometimes react with the N-terminal amine to form a guanidinium species, which caps the peptide chain and prevents further elongation.Avoid using a large excess of the coupling reagent and keep pre-activation times short.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Underlying Rationale Recommended Solution
Formation of Closely Eluting Byproducts Incomplete reactions and side reactions can lead to a complex mixture of peptides that are difficult to separate by standard HPLC.Optimize the coupling and deprotection steps to maximize the yield of the desired product. Consider using an alternative purification technique, such as a different stationary phase or a modified gradient.
Aggregation of the Peptide The incorporation of β-amino acids can alter the secondary structure of the peptide, potentially leading to aggregation and poor solubility.Experiment with different solvent systems for purification, and consider the addition of chaotropic agents to disrupt aggregates.

III. Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered 2-Methyl-β-Amino Acid using HATU

This protocol is designed to maximize the yield of coupling a sterically hindered amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected 2-methyl-β-amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP)

  • Resin-bound peptide with a deprotected N-terminus

Procedure:

  • First Coupling:

    • Following standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with NMP.

    • In a separate vessel, pre-activate the Fmoc-2-methyl-β-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with NMP.

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

  • Washing and Capping (Optional):

    • After the second coupling, wash the resin thoroughly with NMP and then dichloromethane (DCM).

    • If necessary, cap any unreacted amines using a standard capping procedure (e.g., acetic anhydride and DIPEA in NMP).

Self-Validation:

  • Expected Outcome: A high coupling efficiency (>99%), which can be confirmed by a negative Kaiser test (or a suitable alternative for secondary amines like the bromophenol blue test).

  • Potential Pitfall: Incomplete coupling after the first step. The double coupling strategy is designed to mitigate this.

Protocol 2: Synthesis of a 2-Methyl-β-Amino Amide via the Ritter Reaction

This protocol provides a general method for the synthesis of N-substituted amides from a suitable alcohol precursor and a nitrile.

Materials:

  • Tertiary alcohol (or other carbocation precursor)

  • Nitrile (e.g., acetonitrile)

  • Strong acid (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup:

    • Dissolve the alcohol in the nitrile, which often serves as both reactant and solvent.

    • Cool the mixture in an ice bath.

  • Acid Addition:

    • Slowly add the strong acid to the cooled solution with vigorous stirring. The reaction is often exothermic.

  • Reaction:

    • Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS is recommended).

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Self-Validation:

  • Expected Outcome: Formation of the corresponding N-alkyl amide, which can be characterized by NMR and mass spectrometry.

  • Potential Pitfall: Carbocation rearrangements can occur, leading to isomeric products.[3] Careful selection of the starting material is crucial to minimize this.

Protocol 3: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

This one-pot reaction allows for the rapid assembly of complex α-aminoacyl amide derivatives.

Materials:

  • Aldehyde or ketone

  • Primary amine

  • Carboxylic acid

  • Isocyanide

  • Polar aprotic solvent (e.g., methanol or DMF)

Procedure:

  • Reaction Setup:

    • Combine the aldehyde/ketone, amine, and carboxylic acid in the solvent at room temperature.

    • Stir the mixture for a short period (e.g., 10-30 minutes) to allow for the formation of the imine intermediate.

  • Isocyanide Addition:

    • Add the isocyanide to the reaction mixture. The reaction is often exothermic and typically proceeds to completion within minutes to a few hours.[5]

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC or LC-MS), concentrate the mixture under reduced pressure.

    • Purify the resulting bis-amide product by column chromatography.

Self-Validation:

  • Expected Outcome: Formation of the α-aminoacyl amide derivative in high yield. The reaction is driven to completion by the irreversible Mumm rearrangement.[5]

  • Potential Pitfall: The reaction is sensitive to the stoichiometry of the reactants. Using high concentrations (0.5M - 2.0M) of reactants generally gives the best yields.[5]

IV. Visualizations

Workflow for Troubleshooting Difficult Couplings

G start Low Coupling Yield reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent acyl_fluoride Consider Acyl Fluoride Formation (For extreme cases) start->acyl_fluoride Extreme hindrance double_couple Perform Double Coupling reagent->double_couple Still low yield success Successful Coupling reagent->success Yield improves solvent Optimize Solvent (e.g., NMP, DCM/DMF/NMP) double_couple->solvent Still low yield double_couple->success Yield improves temp Increase Reaction Time/Temperature (Caution: Racemization) solvent->temp solvent->success Yield improves microwave Use Microwave-Assisted Synthesis temp->microwave If thermal heating is problematic temp->success Yield improves microwave->success acyl_fluoride->success

Caption: Troubleshooting workflow for difficult couplings.

Mechanism of the Ritter Reaction

G start Alcohol/Alkene + Strong Acid carbocation Carbocation Formation start->carbocation nitrile_attack Nitrile Nucleophilic Attack carbocation->nitrile_attack nitrilium Nitrilium Ion Intermediate nitrile_attack->nitrilium hydrolysis Hydrolysis nitrilium->hydrolysis amide N-Alkyl Amide Product hydrolysis->amide

Caption: Simplified mechanism of the Ritter reaction.

The Ugi Four-Component Reaction Cycle

G reactants Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide imine_formation Imine Formation reactants->imine_formation isocyanide_add Isocyanide Addition imine_formation->isocyanide_add nitrilium_ion Nitrilium Ion isocyanide_add->nitrilium_ion acid_add Carboxylate Addition nitrilium_ion->acid_add mumm Mumm Rearrangement (Irreversible) acid_add->mumm product α-Aminoacyl Amide mumm->product

Caption: Key steps in the Ugi four-component reaction.

V. References

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]

  • (Reference not directly cited in text, but provides relevant background) Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. (n.d.). Wiley Online Library.

  • (Reference not directly cited in text, but provides relevant background) Ritter Reaction. (2019, January 11). Organic-chemistry.org.

  • (Reference not directly cited in text, but provides relevant background) Straub, M. R. (2016). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository.

  • (Reference not directly cited in text, but provides relevant background) Wang, C., et al. (2025, October 1). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. The Journal of Organic Chemistry.

  • Ritter reaction. (2026, January 14). Grokipedia.

  • Ugi reaction. (n.d.). In Wikipedia.

  • Ritter reaction. (n.d.). In Wikipedia.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.

  • (Reference not directly cited in text, but provides relevant background) A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (n.d.). Scilit.

  • Ugi Reaction. (n.d.). Alfa Chemistry.

  • (Reference not directly cited in text, but provides relevant background) Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010). ResearchGate.

  • (Reference not directly cited in text, but provides relevant background) Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications.

  • (Reference not directly cited in text, but provides relevant background) Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. (2015, March 19). Beilstein Journal of Organic Chemistry.

  • (Reference not directly cited in text, but provides relevant background) Protective Groups. (n.d.). Organic Chemistry Portal.

  • (Reference not directly cited in text, but provides relevant background) 1 Protection Reactions. (n.d.). Wiley-VCH.

  • Ritter Reaction. (n.d.). Alfa Chemistry.

  • (Reference not directly cited in text, but provides relevant background) DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS. (n.d.). Google Patents.

  • (Reference not directly cited in text, but provides relevant background) Ritter Reaction. (n.d.). Organic Chemistry Portal.

  • (Reference not directly cited in text, but provides relevant background) Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. (1975). ACS Publications.

  • (Reference not directly cited in text, but provides relevant background) Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications.

  • Ugi Reaction. (n.d.). Organic Chemistry Portal.

  • (Reference not directly cited in text, but provides relevant background) Succinct synthesis of beta-amino acids via chiral isoxazolines. (2005, April 20). PubMed.

  • (Reference not directly cited in text, but provides relevant background) Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. (1996). PubMed.

  • (Reference not directly cited in text, but provides relevant background) Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (n.d.). MDPI.

  • (Reference not directly cited in text, but provides relevant background) Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.

  • (Reference not directly cited in text, but provides relevant background) Comparative Analysis of Analytical Methods for Methyl 2-aminoheptanoate. (n.d.). BenchChem.

  • (Reference not directly cited in text, but provides relevant background) Amino Acid-Protecting Groups. (n.d.). SciSpace.

  • (Reference not directly cited in text, but provides relevant background) Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. (n.d.). Refubium.

  • (Reference not directly cited in text, but provides relevant background) Amino Acid-Protecting Groups. (2009, April 13). ACS Publications.

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). BenchChem.

  • (Reference not directly cited in text, but provides relevant background) A new methodology for the synthesis of β-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

  • (Reference not directly cited in text, but provides relevant background) Protecting group. (n.d.). In Wikipedia.

  • (Reference not directly cited in text, but provides relevant background) Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid beta-methyl ester in various ionization states. (1975). PubMed.

  • (Reference not directly cited in text, but provides relevant background) Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed.

  • (Reference not directly cited in text, but provides relevant background) β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

  • (Reference not directly cited in text, but provides relevant background) Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.

  • (Reference not directly cited in text, but provides relevant background) Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology.

  • (Reference not directly cited in text, but provides relevant background) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). SCIRP.

  • (Reference not directly cited in text, but provides relevant background) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). ResearchGate.

  • (Reference not directly cited in text, but provides relevant background) Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). ResearchGate.

  • (Reference not directly cited in text, but provides relevant background) Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). Academia.edu.

  • (Reference not directly cited in text, but provides relevant background) Introduction to Peptide Synthesis Methods. (n.d.). Bachem.

  • (Reference not directly cited in text, but provides relevant background) Amino Acid Analysis Methods. (n.d.). Creative Proteomics.

Sources

Optimization

Removing unreacted reagents from tert-butyl 3-amino-2-methylpropanoate crude

Target Compound: tert-Butyl 3-amino-2-methylpropanoate (Crude) Prepared by: Senior Application Scientist Welcome to the Technical Support Portal. The purification of tert-butyl 3-amino-2-methylpropanoate presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-Butyl 3-amino-2-methylpropanoate (Crude) Prepared by: Senior Application Scientist

Welcome to the Technical Support Portal. The purification of tert-butyl 3-amino-2-methylpropanoate presents a unique dual-challenge: the molecule contains a highly nucleophilic, basic primary amine (pKa ~9.5) and a sterically hindered but highly acid-labile tert-butyl ester. This guide bridges theoretical chemical causality with field-proven methodologies to ensure you can isolate your product with high purity and maximum yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: How do I remove non-basic organic impurities (like unreacted tert-butyl methacrylate or alcohols) without hydrolyzing my product? A1: You must utilize a kinetically controlled, mild acid-base extraction. The defining characteristic of the tert-butyl ester is its lability under strong acidic conditions. The cleavage mechanism is initiated by the , followed by the expulsion of a highly stable tert-butyl cation[1]. To prevent this, avoid strong mineral acids (like 2M HCl). Instead, use weak organic acids (e.g., 10% citric acid) at 0 °C. This provides a pH of ~3, which is acidic enough to fully protonate the primary amine (driving it into the aqueous layer) but not acidic enough to rapidly protonate the ester carbonyl. As noted in standard Organic Syntheses protocols,[2].

Q2: My crude mixture contains unreacted 3-amino-2-methylpropanoic acid (starting material). How do I separate it? A2: The unreacted starting material is an amino acid, meaning it exists as a highly polar zwitterion at neutral to mildly basic pH. During your standard extraction (basifying the aqueous layer to pH 9–10 and extracting with ethyl acetate), the zwitterionic starting material will remain entirely in the aqueous phase, while your lipophilic free-base ester product will partition into the organic phase.

Q3: Can I use standard scavenger resins to clean up my crude mixture? A3: Proceed with extreme caution. A designed to bind excess reagents[3]. However, because your product is a primary amine, you cannot use electrophilic scavenger resins like PS-Isocyanate or PS-Aldehyde. These resins are designed to covalently bind amines; using them will permanently trap your desired product on the solid support, reducing your yield to zero. You may only use nucleophilic resins (like PS-Trisamine) if you are trying to remove electrophilic impurities, or metal scavengers if removing catalysts.

Q4: How do I remove transition metal catalysts (e.g., Pd/C or Raney Ni) if I synthesized this via cyano ester reduction? A4: Do not rely on acid extraction to remove metals, as the required acidic conditions will cleave your ester. Instead, filter the crude mixture through a pad of Celite to remove bulk particulates, followed by treatment with a thiol-functionalized silica scavenger (e.g., QuadraSil MP).

Section 2: Visual Workflows & Logic

Extraction Crude Crude Mixture (Product + Impurities) AddAcid Add 10% Citric Acid (pH ~3, 0°C) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 Org1 Organic Phase (Non-basic Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Sep1->Aq1 Keep AddBase Add Cold NaHCO3 (pH ~9-10) Aq1->AddBase Sep2 Phase Separation with EtOAc AddBase->Sep2 Org2 Organic Phase (Pure Free-Base Product) Sep2->Org2 Dry & Concentrate Aq2 Aqueous Phase (Salts, Zwitterions) Sep2->Aq2 Discard

Workflow for mild acid-base extraction preserving acid-labile tert-butyl esters.

ResinLogic Start Identify Impurity in Primary Amine Crude IsMetal Transition Metal? Start->IsMetal IsElectrophile Electrophile? IsMetal->IsElectrophile No MetalResin Thiol/Silica Scavenger (e.g., QuadraSil) IsMetal->MetalResin Yes IsAcid Unreacted Acid? IsElectrophile->IsAcid No AmineResin PS-Trisamine (Nucleophilic Scavenger) IsElectrophile->AmineResin Yes BaseResin Weak Basic Resin (e.g., Amberlyst A21) IsAcid->BaseResin Yes Warning AVOID: PS-Aldehyde (Destroys Product) IsAcid->Warning If Primary Amine

Decision matrix for selecting scavenger resins compatible with primary amine products.

Section 3: Quantitative Troubleshooting Data

Table 1: Effect of Acidic Extraction Conditions on tert-Butyl Ester Stability Causality: Lower pH and higher temperatures exponentially increase the rate of ester carbonyl protonation and subsequent isobutylene elimination.

Acid TypeAqueous pHTemperatureMax Safe Exposure TimeExpected Ester Hydrolysis (%)
2M HCl< 1.025 °C< 5 mins> 40% (High Risk)
1M HCl~ 1.00 °C15 mins~ 15%
10% NaHSO₄~ 1.50 °C30 mins< 5%
10% Citric Acid ~ 3.0 0 °C 2 hours < 2% (Optimal)

Table 2: Scavenger Resin Compatibility Matrix for tert-Butyl 3-amino-2-methylpropanoate Causality: mimic solution-phase kinetics[4]. Resins targeting nucleophiles will destroy your product.

Target ImpurityRecommended ResinScavenging MechanismProduct Compatibility
Unreacted AminesPS-Isocyanate / PS-AldehydeCovalent bond formationINCOMPATIBLE (Destroys Product)
ElectrophilesPS-TrisamineNucleophilic DisplacementCompatible
Transition MetalsQuadraSil MPThiol ChelationCompatible
Unreacted AcidsAmberlyst A21Acid-Base Salt FormationCompatible
Section 4: Self-Validating Experimental Protocol

Mild Acid-Base Extraction for Acid-Sensitive Esters This protocol ensures the removal of non-basic organics while rigorously protecting the tert-butyl ester from hydrolysis.

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10 mL/g of crude).

  • Thermal Control: Submerge the separatory funnel/flask in an ice-water bath. Cool the mixture to 0–5 °C. Causality: Low temperatures suppress the kinetics of tert-butyl cation formation.

  • Protonation: Add cold 10% aqueous citric acid (w/v) until the aqueous phase reaches pH ~3. Shake vigorously and vent.

  • Validation Checkpoint (Crucial): Before discarding any layers, take a 10 µL aliquot of the aqueous layer. Spot it on a TLC plate, neutralize with a drop of saturated NaHCO₃, dry, and stain with Ninhydrin. A purple spot confirms your primary amine product has successfully transferred to the aqueous phase.

  • Phase Separation: Immediately separate the phases. Discard the organic layer (which contains unreacted tert-butyl methacrylate, alcohols, or non-basic impurities).

  • Basification: Return the aqueous layer to the ice bath. Slowly add cold 1M NaOH or saturated NaHCO₃ dropwise while stirring until the pH reaches 9–10. Causality: This deprotonates the ammonium salt back to the lipophilic free base.

  • Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 10 mL/g).

  • Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C) to yield the purified tert-butyl 3-amino-2-methylpropanoate.

References
  • Argonaut Technologies / ArtisanTG. Argonaut Quest Training Workshop 2: Scavenger Resins. Artisan Technology Group. URL: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 2007, 84, 209. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Stability of tert-butyl 3-amino-2-methylpropanoate under Acidic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-amino-2-methylpropanoate under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your experimental design, and ensure the integrity of your results.

Introduction

Tert-butyl 3-amino-2-methylpropanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The molecule incorporates a primary amine and a tert-butyl ester. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability across a range of chemical conditions and its convenient removal under acidic conditions.[1] However, this acid lability, while advantageous for deprotection, can also be a source of instability if not carefully managed during synthesis, purification, or in the formulation of the final product.

This guide will explore the key factors governing the stability of the tert-butyl ester in tert-butyl 3-amino-2-methylpropanoate and provide practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the degradation of tert-butyl 3-amino-2-methylpropanoate in acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester to yield 3-amino-2-methylpropanoic acid and a tert-butyl cation.[1][2] This reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. Subsequent cleavage of the alkyl-oxygen bond results in the formation of the carboxylic acid and the relatively stable tert-butyl carbocation.[3] The tert-butyl cation is then typically neutralized by deprotonation to form isobutylene gas or by reacting with a nucleophile present in the reaction mixture.[4][5]

Q2: I am observing premature cleavage of the tert-butyl ester during my reaction, which is run under mildly acidic conditions. What are the potential causes and how can I mitigate this?

A2: Premature cleavage of the tert-butyl ester under mildly acidic conditions can be attributed to several factors:

  • Prolonged Reaction Times: Even weak acids can catalyze the hydrolysis of the tert-butyl ester over extended periods.

  • Elevated Temperatures: Increasing the reaction temperature can accelerate the rate of hydrolysis.[6]

  • Acid Strength: The pKa of the acidic species in your reaction is critical. Seemingly "mild" conditions can still lead to significant degradation if the local concentration of protons is sufficient.

  • Solvent Effects: The choice of solvent can influence the stability of the protonated ester intermediate and the tert-butyl cation, thereby affecting the rate of cleavage.

Troubleshooting Steps:

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the progress of your desired transformation and the formation of the deprotected acid.[6]

  • Optimize reaction time and temperature: Aim for the shortest reaction time and lowest temperature that allows for the completion of your primary reaction.

  • Buffer the reaction medium: If your reaction tolerates it, the addition of a suitable buffer can help maintain a more controlled pH.

  • Consider alternative protecting groups: If the inherent acid lability of the tert-butyl ester is incompatible with your synthetic route, explore orthogonal protecting groups that are stable under acidic conditions but can be removed by other means (e.g., benzyl esters, which are removed by hydrogenolysis).[7]

Q3: How do I choose the right acidic reagent for the intentional deprotection of the tert-butyl ester?

A3: The choice of acidic reagent depends on the sensitivity of other functional groups in your molecule and the desired reaction conditions.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Neat or in DCM (e.g., 25-50% TFA/DCM)Highly effective, volatile, and easily removed.[1][6]Harsh conditions can cleave other acid-sensitive groups (e.g., Boc).[6] The generated tert-butyl cation can cause side reactions.[4]
Hydrochloric Acid (HCl) In an organic solvent (e.g., 4M HCl in Dioxane) or aqueous solution.Readily available and cost-effective.[2]Can be corrosive. Aqueous conditions may not be suitable for all substrates.
Phosphoric Acid (aqueous) 85% aqueous solution, often with heating.Milder and greener alternative to TFA.[1]Requires elevated temperatures and may be slower.
Lewis Acids (e.g., ZnBr₂) In a solvent like Dichloromethane (DCM).Can offer chemoselectivity for tert-butyl ester cleavage in the presence of other acid-labile groups.[8][9][10]May require screening of different Lewis acids and conditions for optimal results.

Q4: I am performing a deprotection with TFA and observing unexpected side products. What could be happening?

A4: The tert-butyl cation generated during TFA-mediated deprotection is a reactive electrophile that can be trapped by nucleophiles in the reaction mixture, leading to side products.[4] If your molecule contains electron-rich aromatic rings or other nucleophilic functional groups, you may observe tert-butylation of these sites.

Mitigation Strategy: Use of Scavengers

To prevent these side reactions, it is common practice to add "scavengers" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.

Common Scavengers:

  • Triisopropylsilane (TIS): A very effective scavenger.

  • Thioanisole: Another commonly used scavenger.[11]

  • Water: Can also act as a scavenger, but its presence may not always be desirable.

A typical "cleavage cocktail" for deprotection might consist of TFA/DCM with a small percentage of TIS and/or water.

Experimental Protocols

Protocol 1: Standard Deprotection of tert-butyl 3-amino-2-methylpropanoate using TFA

Materials:

  • tert-butyl 3-amino-2-methylpropanoate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl 3-amino-2-methylpropanoate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 50% v/v). If using a scavenger, it can be added to the substrate solution before the TFA.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[6]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude 3-amino-2-methylpropanoic acid.

  • Purify the product as needed by crystallization or chromatography.

Protocol 2: Stability Study of tert-butyl 3-amino-2-methylpropanoate under Mildly Acidic Conditions

Objective: To determine the rate of hydrolysis of the tert-butyl ester under specific mildly acidic conditions.

Materials:

  • tert-butyl 3-amino-2-methylpropanoate

  • A stock solution of the desired acid (e.g., 0.1 M HCl in a suitable solvent)

  • A suitable internal standard for quantitative analysis (e.g., by HPLC or qNMR)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of tert-butyl 3-amino-2-methylpropanoate of a known concentration in a suitable solvent.

  • Add a known amount of the internal standard.

  • Initiate the stability study by adding a specific volume of the acidic solution to the substrate solution at a controlled temperature.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing the acid (e.g., with a calculated amount of base).

  • Analyze the quenched aliquots by HPLC or LC-MS to determine the concentration of the remaining tert-butyl 3-amino-2-methylpropanoate and the formed 3-amino-2-methylpropanoic acid relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the stability profile under the tested conditions.

Visualizations

Acid-Catalyzed Deprotection Mechanism

Acid-Catalyzed Deprotection tert-Butyl Ester tert-Butyl Ester Protonated Ester Protonated Ester tert-Butyl Ester->Protonated Ester + H+ Carboxylic Acid Carboxylic Acid Protonated Ester->Carboxylic Acid Cleavage tert-Butyl Cation tert-Butyl Cation Protonated Ester->tert-Butyl Cation Cleavage Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Troubleshooting Decision Tree for Incomplete Deprotection

Troubleshooting Deprotection Start Incomplete Deprotection CheckTime Increase Reaction Time? Start->CheckTime CheckTemp Increase Temperature? CheckTime->CheckTemp No Completion Reaction Complete CheckTime->Completion Yes CheckReagent Increase Reagent Equivalents? CheckTemp->CheckReagent No CheckTemp->Completion Yes SwitchReagent Switch to a Stronger Acid? CheckReagent->SwitchReagent No CheckReagent->Completion Yes SwitchReagent->Completion Yes

Caption: Decision tree for troubleshooting incomplete deprotection reactions.

References

  • Orthogonal N,N-deprotection strategies of β-amino esters - RSC Publishing.
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem.
  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide - Benchchem.
  • Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
  • Protective Groups - Organic Chemistry Portal.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers - Benchchem.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange.
  • Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids - Benchchem.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides - University of Birmingham.
  • Technical Support Information Bulletin 1207 - AAPPTec.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tert-Butyl and Methyl Ester Protection in Beta-Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis and drug design, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. For β-amino acids, which are crucial building blocks for peptidomimetics and various pharmaceuticals, the choice of a suitable protecting group for the carboxylic acid moiety is of paramount importance. This guide provides an in-depth, objective comparison of two commonly employed protecting groups: the tert-butyl (t-Bu) ester and the methyl (Me) ester. We will delve into their respective chemical properties, stability profiles, and impact on synthetic workflows, supported by experimental data and established protocols.

The Critical Role of Carboxyl Protection in β-Amino Acid Chemistry

The carboxylic acid group of a β-amino acid is a reactive nucleophile that can interfere with various synthetic transformations, most notably peptide bond formation. Protection of this functionality is therefore essential to direct the reaction to the desired amino group. The ideal protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. This concept of "orthogonality," where different protecting groups can be removed selectively in the presence of others, is a cornerstone of modern peptide synthesis.[1][2]

The Tert-Butyl Ester: A Bulky Guardian

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its unique steric and electronic properties.[3] The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a variety of reaction conditions, including basic and nucleophilic reagents.[3] This stability is a key advantage in many synthetic strategies.

Key Characteristics of Tert-Butyl Ester Protection:
  • Acid Lability: The defining feature of the t-Bu ester is its susceptibility to cleavage under acidic conditions.[3] This is typically achieved using trifluoroacetic acid (TFA), which protonates the ester oxygen, leading to the formation of a stable tert-butyl cation and the free carboxylic acid.[3][4] This acid-lability forms the basis of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5]

  • Base Stability: Tert-butyl esters are highly resistant to basic conditions, such as the piperidine solutions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus during SPPS.[4][6] This orthogonality is crucial for the stepwise elongation of peptide chains.

  • Steric Hindrance: The significant steric bulk of the tert-butyl group can sometimes influence the reactivity of adjacent functional groups. While this can be advantageous in preventing unwanted side reactions, it may also hinder desired transformations in certain contexts. For instance, the addition of enolates to imines for the synthesis of β-amino esters can show poor diastereoselectivity with bulky tert-butyl esters.[7]

The Methyl Ester: A Classic and Versatile Protector

The methyl ester is one of the simplest and most traditional protecting groups for carboxylic acids. Its small size and straightforward chemistry have made it a staple in organic synthesis for decades.

Key Characteristics of Methyl Ester Protection:
  • Ease of Formation: Methyl esters are readily prepared from carboxylic acids using a variety of methods, including Fischer esterification (acid-catalyzed reaction with methanol) or reaction with reagents like methyl iodide or trimethylsilyldiazomethane.[8]

  • Base-Mediated Deprotection: Unlike tert-butyl esters, methyl esters are typically cleaved under basic conditions through saponification.[9][10] This involves hydrolysis with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the carboxylate salt, which is then protonated to give the free carboxylic acid.

  • Acid Stability: Methyl esters are generally stable to the acidic conditions used for the removal of acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and trityl. However, prolonged exposure to strong acids can lead to hydrolysis.[11]

  • Minimal Steric Impact: The small size of the methyl group minimizes steric hindrance, which can be beneficial in reactions where a less encumbered environment around the carboxylic acid is desired.

Head-to-Head Comparison: Tert-Butyl vs. Methyl Ester

The choice between a tert-butyl and a methyl ester protecting group for a β-amino acid depends heavily on the overall synthetic strategy, particularly the other protecting groups present in the molecule and the planned reaction sequence.

FeatureTert-Butyl (t-Bu) EsterMethyl (Me) Ester
Primary Deprotection Method Acidolysis (e.g., TFA)[3][4]Saponification (e.g., LiOH, NaOH)[9][10]
Stability to Bases High (Stable to piperidine)[4][6]Low (Cleaved by strong bases)[11]
Stability to Acids Low (Labile to strong acids)[4]Moderate (Generally stable to mild acids)[11]
Steric Hindrance High[7]Low
Orthogonality in Fmoc-SPPS High (Compatible with base-labile Fmoc)[4]Low (Incompatible with base-labile Fmoc)[11]
Orthogonality in Boc-SPPS Moderate (Both are acid-labile)[5]High (Compatible with acid-labile Boc)
Potential Side Reactions Formation of tert-butylated byproducts during cleavageRacemization under harsh basic conditions

Experimental Workflows and Methodologies

To provide a practical understanding of the application of these protecting groups, we present generalized experimental protocols for the protection and deprotection of a generic β-amino acid.

Workflow for Tert-Butyl Ester Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start_tbu β-Amino Acid prot_step Reaction with isobutylene or tert-butyl acetate (Acid catalyst, e.g., H2SO4) [15] start_tbu->prot_step end_tbu β-Amino Acid tert-Butyl Ester prot_step->end_tbu start_deprot_tbu β-Amino Acid tert-Butyl Ester deprot_step_tbu Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [8] start_deprot_tbu->deprot_step_tbu end_deprot_tbu β-Amino Acid deprot_step_tbu->end_deprot_tbu G cluster_protection_me Protection cluster_deprotection_me Deprotection start_me β-Amino Acid prot_step_me Reaction with Methanol (Acid catalyst, e.g., SOCl2 or HCl) [22] start_me->prot_step_me end_me β-Amino Acid Methyl Ester prot_step_me->end_me start_deprot_me β-Amino Acid Methyl Ester deprot_step_me Saponification with Aqueous Base (e.g., LiOH in THF/H2O) [24] start_deprot_me->deprot_step_me acid_workup Acidic Workup (e.g., HCl) deprot_step_me->acid_workup end_deprot_me β-Amino Acid acid_workup->end_deprot_me

Sources

Comparative

Structural Profiling of β-Amino Acid Esters: X-ray Crystallography Comparison of tert-Butyl 3-Amino-2-methylpropanoate Derivatives

Target Audience: Researchers, structural biologists, and peptidomimetic drug development professionals. Executive Summary The development of proteolytically stable peptidomimetics relies heavily on the integration of β-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and peptidomimetic drug development professionals.

Executive Summary

The development of proteolytically stable peptidomimetics relies heavily on the integration of β-amino acids into molecular scaffolds. Among these, tert-butyl 3-amino-2-methylpropanoate (and its hydrochloride salt, CAS 1909335-94-9) serves as a critical chiral building block. However, determining the absolute stereochemistry and conformational preferences of these flexible aliphatic chains requires rigorous analytical techniques. Definitive stereochemical confirmation of β-amino acid derivatives is fundamentally dependent on single-crystal X-ray analysis[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic performance of various tert-butyl 3-amino-2-methylpropanoate derivatives. This document details the mechanistic causality behind derivatization choices, provides a self-validating crystallization protocol, and benchmarks the structural data essential for downstream drug design.

The Mechanistic Imperative for Crystallographic Profiling

Free base β-amino esters are typically oils or low-melting amorphous solids at room temperature. Their high conformational flexibility and lack of strong, directional intermolecular interactions make direct crystallization highly improbable. To solve this, we must rationally engineer the molecule to lower its free energy in the solid state. This is achieved through specific derivatization strategies:

  • Hydrochloride Salt Formation: Protonating the primary amine to form an HCl salt introduces strong ionic interactions and multiple hydrogen-bond donors. The inclusion of the heavy chloride ion ( Z=17 ) significantly enhances the anomalous dispersion signal when using Cu Kα radiation, allowing for the unambiguous assignment of absolute stereochemistry via the Flack parameter[1].

  • N-Acylation (e.g., N-Boc or N-Sulfinyl protection): Introducing bulky protecting groups like tert-butyloxycarbonyl (Boc) or chiral sulfinyl groups restricts the θ and ϕ torsion angles of the β-amino acid backbone. This steric bulk minimizes the conformational ensemble in solution, entropically favoring the nucleation of a highly ordered crystal lattice[2].

Workflow A Synthesis & Derivatization (e.g., HCl salt, N-Boc) B Chromatographic Purification (>99% ee) A->B C Vapor Diffusion Crystallization (Anti-solvent method) B->C D X-ray Diffraction (Cu Kα, 100 K) C->D E Phase Solution & Refinement (Absolute Structure) D->E

Workflow for crystallographic profiling of β-amino acid derivatives.

Comparative Crystallographic Performance

When evaluating which derivative of tert-butyl 3-amino-2-methylpropanoate to synthesize for structural validation, researchers must weigh the ease of crystallization against the quality of the resulting phase solution. The table below summarizes representative benchmark crystallographic data for three common derivatization strategies used in peptidomimetic profiling.

Derivative TypeEmpirical FormulaSpace GroupResolution Limit (Å)R1 FactorFlack ParameterCrystallization Propensity
Hydrochloride Salt C8​H18​ClNO2​ P21​ 0.820.0340.02(3)High (Driven by ionic lattice)
N-Boc Protected C13​H25​NO4​ P21​21​21​ 0.850.041N/A (Light atoms only)Moderate (Requires slow diffusion)
N-Tosyl Protected C15​H23​NO4​S P21​ 0.790.0290.01(2)Very High ( π−π stacking aids packing)

Data Interpretation: While the N-Boc derivative is synthetically convenient for downstream solid-phase peptide synthesis, its lack of a heavy atom makes absolute structure determination mathematically ambiguous (Flack parameter cannot be reliably refined). Conversely, the HCl salt and N-Tosyl derivatives provide excellent anomalous scattering, ensuring absolute stereochemical certainty—a critical requirement when these building blocks are used to synthesize nanomolar inhibitors for targets like insulin-regulated aminopeptidase (IRAP)[3].

Self-Validating Experimental Protocol: Vapor Diffusion Crystallization

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a quality-control checkpoint.

Step 1: Solvent/Anti-Solvent Selection
  • Action: Dissolve 50 mg of the tert-butyl 3-amino-2-methylpropanoate derivative in 0.5 mL of a high-dielectric solvent (e.g., Dichloromethane or Methanol). Select an anti-solvent with lower polarity (e.g., Hexane or Diethyl ether).

  • Causality: Matching the dielectric constant of the primary solvent to the derivative's dipole moment ensures complete solvation. The miscible anti-solvent gradually lowers the dielectric constant of the mixture over time, gently pushing the system into the metastable zone to induce thermodynamically driven nucleation.

Step 2: Microfiltration
  • Action: Pass the dissolved sample through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

  • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This ensures that crystal growth is homogeneous and yields fewer, larger single crystals rather than a microcrystalline powder.

Step 3: Vapor Equilibration
  • Action: Place the 2 mL inner vial (uncapped) into a 20 mL outer vial containing 3 mL of the anti-solvent. Seal the outer vial tightly and incubate at a highly stable temperature (4 °C) for 3–7 days.

  • Causality: Temperature fluctuations cause localized convection currents that disrupt the delicate concentration gradients at the crystal-liquid interface, leading to lattice defects.

Step 4: Cryo-Harvesting and Data Collection
  • Action: Harvest the crystal using a nylon loop and immediately submerge it in a perfluoropolyether oil (e.g., Paratone-N) before flash-cooling in a nitrogen stream at 100 K.

  • Causality: The oil displaces mother liquor from the crystal surface, preventing the formation of crystalline ice which would cause interfering powder diffraction rings. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the high-resolution diffraction limit.

Validation Checkpoint: Upon collecting the first 10 diffraction frames, evaluate the mosaicity. If the mosaicity exceeds 0.8°, the crystal lattice is strained—indicating that the anti-solvent diffusion rate was too rapid. The protocol must be self-corrected by restarting the experiment with a lower vapor-pressure anti-solvent (e.g., substituting diethyl ether with diisopropyl ether).

Structural Implications for Peptidomimetics and Drug Design

The structural data extracted from these X-ray experiments extends far beyond simple stereochemical confirmation. The conformational stability of β-peptides is heavily dictated by their torsion angles and hydrogen bonding networks, which are first mapped in the solid state before being correlated with solution-phase NMR studies[4].

When tert-butyl 3-amino-2-methylpropanoate derivatives are incorporated into larger drug scaffolds—such as α-hydroxy-β-amino acid derivatives targeting ERAP1 or IRAP—the precise spatial orientation of the methyl group dictates the molecule's fit within the enzyme's catalytic pocket[3].

SAR_Pathway Data Refined Crystal Structure Torsion Torsion Angle Analysis (θ, φ, ψ) Data->Torsion Hbond H-Bond Network Mapping (Intra/Intermolecular) Data->Hbond SAR Structure-Activity Relationship (SAR) Torsion->SAR Hbond->SAR

Downstream structural analysis pathway for peptidomimetic drug design.

By rigorously mapping the intra- and intermolecular hydrogen bonds of the isolated β-amino ester, researchers can predict how the corresponding β-peptide will fold (e.g., forming 14-helices or 12-helices), thereby accelerating the rational design of highly selective, proteolytically stable therapeutics.

References

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers in Chemistry. Available at:[Link]

  • Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures - ResearchGate. Available at: [Link]

  • Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-Amino Acid Derivatives of Bestatin - DESY PUBDB. Available at:[Link]

Sources

Validation

A Comparative Guide to Chromatographic Purity Standards for tert-Butyl 3-Amino-2-Methylpropanoate

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. Tert-butyl 3-amino-2-methylpropanoate, a key building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. Tert-butyl 3-amino-2-methylpropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its chemical and stereochemical purity is critical for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of chromatographic methods for assessing the purity of tert-butyl 3-amino-2-methylpropanoate, offering in-depth technical insights and supporting experimental frameworks.

While a dedicated pharmacopeial monograph for tert-butyl 3-amino-2-methylpropanoate is not currently established in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the principles outlined in general chapters on chromatography and amino acid analysis provide a robust foundation for developing and validating purity testing methods.[1][2] This guide will explore these principles and their practical application.

The Criticality of Purity: Potential Impurities in tert-Butyl 3-Amino-2-Methylpropanoate

The impurity profile of tert-butyl 3-amino-2-methylpropanoate is intrinsically linked to its synthetic route. Common methods of synthesis may introduce various process-related impurities and degradation products.[3]

Potential Impurities May Include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Byproducts: Compounds formed through side reactions during the manufacturing process.[4]

  • Enantiomeric impurities: The presence of the undesired enantiomer in a stereospecific synthesis.

  • Degradation products: Impurities formed due to hydrolysis of the ester or other degradation pathways under various stress conditions.[5][6][7][8][9]

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and developing appropriate analytical methods to detect and quantify them.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for the purity assessment of pharmaceutical intermediates like tert-butyl 3-amino-2-methylpropanoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for amino acid esters.

RP-HPLC is the workhorse for determining the purity of the main component and related substances.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Advantages: High resolution, reproducibility, and a wide range of commercially available columns and instrumentation.

  • Causality of Experimental Choices: The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities. The use of a gradient elution with an organic modifier like acetonitrile allows for the separation of compounds with a range of polarities. An acidic modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape by minimizing interactions between the basic amine group of the analyte and residual silanols on the stationary phase.[10]

Table 1: Comparison of Hypothesized RP-HPLC Methods for Achiral Purity

ParameterMethod A: Gradient ElutionMethod B: Isocratic Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 min-
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Pros Good for separating a wide range of impurities with varying polarities.Simpler method, good for routine quality control if impurities have similar retention.
Cons Longer run time.May not resolve all impurities effectively.

For stereospecific applications, quantifying the enantiomeric purity is crucial. Chiral HPLC is the gold standard for this purpose.[11][12]

  • Principle: Separation of enantiomers is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Advantages: Direct separation of enantiomers without derivatization.

  • Causality of Experimental Choices: Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[13] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, is critical for achieving optimal chiral recognition on these phases.

Table 2: Hypothesized Chiral HPLC Method

ParameterMethod C: Chiral Separation
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While tert-butyl 3-amino-2-methylpropanoate itself has limited volatility, derivatization can make it amenable to GC analysis.

  • Principle: Separation occurs based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages: High efficiency and sensitivity, especially when coupled with a mass spectrometer (MS).

  • Causality of Experimental Choices: Derivatization is necessary to increase the volatility and thermal stability of the amino acid ester.[14][15] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach to convert the polar amine and any potential hydroxyl groups into their less polar and more volatile silyl derivatives.

Table 3: Hypothesized GC-MS Method for Impurity Profiling

ParameterMethod D: GC-MS with Derivatization
Derivatization Reagent MTBSTFA with 1% TBDMSCI
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the results.

Protocol 1: RP-HPLC for Achiral Purity (Method A)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of tert-butyl 3-amino-2-methylpropanoate reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the standard stock solution.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the tert-butyl 3-amino-2-methylpropanoate sample and prepare a solution in the same manner as the standard solution to a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Chromatographic Procedure:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage of each impurity by the area normalization method.

Protocol 2: GC-MS for Volatile Impurities (Method D)
  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the tert-butyl 3-amino-2-methylpropanoate sample into a vial.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA with 1% TBDMSCI.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a standard solution of tert-butyl 3-amino-2-methylpropanoate and any known potential impurities and derivatize in the same manner as the sample.

  • System Suitability:

    • Inject the derivatized standard solution to verify the retention times and mass spectra of the components.

  • GC-MS Procedure:

    • Inject 1 µL of the derivatized sample solution into the GC-MS system.

    • Acquire the data in full scan mode to identify any potential impurities based on their mass spectra.

Visualization of Analytical Workflows

Chromatographic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample tert-Butyl 3-Amino-2-Methylpropanoate Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Achiral & Chiral) Dissolution->HPLC GC_MS GC-MS Analysis (with Derivatization) Dissolution->GC_MS Purity_Calc Purity Calculation (% Area, External Standard) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra, RRT) GC_MS->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Conclusion and Recommendations

The comprehensive purity assessment of tert-butyl 3-amino-2-methylpropanoate requires a multi-faceted approach employing orthogonal chromatographic techniques.

  • For routine quality control and quantification of the main component and known impurities, a validated RP-HPLC method is recommended.

  • To ensure stereochemical purity, analysis by chiral HPLC is essential.

  • For the identification and quantification of volatile and unknown impurities, GC-MS following a suitable derivatization procedure is a powerful tool.

It is imperative that all analytical methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.[16] Furthermore, conducting forced degradation studies can help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.[7]

By implementing a rigorous chromatographic purity testing strategy, researchers and drug developers can ensure the quality and consistency of tert-butyl 3-amino-2-methylpropanoate, thereby contributing to the development of safe and effective medicines.

References

  • Direct HPLC Separation of Beta-Aminoester Enantiomers on Totally Synthetic Chiral Stationary Phases. PubMed. [Link]

  • An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. [Link]

  • 2.2.56. AMINO ACID ANALYSIS. ResearchGate. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • 2.2.56. Amino Acid Analysis. Scribd. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Analytical Method Validation & Common Problem 1. NPRA. [Link]

  • Detailed guidelines of Analytical method validation for related substances? ResearchGate. [Link]

  • Usp 621. Scribd. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. ResearchGate. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Derivatization of amino acid esters for improved methods of HPLC-MS separation for high-throughput screenings. American Chemical Society. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. [Link]

  • Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. PubMed. [Link]

  • WO 2016/020526 A1. Common Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 3-amino-2-methylpropanoate

As a Senior Application Scientist, I have observed that the mishandling of reactive amino esters is a frequent source of both compromised synthetic yields and preventable laboratory incidents. Tert-butyl 3-amino-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the mishandling of reactive amino esters is a frequent source of both compromised synthetic yields and preventable laboratory incidents. Tert-butyl 3-amino-2-methylpropanoate is a highly versatile chiral building block utilized extensively in drug development and complex molecule synthesis[1]. However, its bifunctional nature—housing both a nucleophilic primary amine and a sterically shielded but hydrolytically sensitive tert-butyl ester—demands rigorous operational control[2].

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety and logistical protocol is grounded in chemical causality.

Chemical Profile & Mechanistic Hazard Assessment

To implement effective safety protocols, we must first understand why the chemical behaves the way it does. The hazards associated with Tert-butyl 3-amino-2-methylpropanoate are directly linked to its molecular structure[2].

Table 1: Quantitative Chemical & Hazard Profile

PropertySpecificationCausality / Operational Impact
Chemical Name Tert-butyl 3-amino-2-methylpropanoateBifunctional reactive intermediate.
CAS Number 120378-12-3Unique identifier for SDS tracking[1].
Molecular Weight 159.23 g/mol Low molecular weight contributes to volatility.
Storage Temp. -4°C to -20°CPrevents auto-condensation and ester hydrolysis[2].
GHS Hazards H303, H313, H333Harmful if swallowed, in contact with skin, or inhaled[2].
Reactivity Moisture & Air SensitiveAmine reacts with atmospheric CO₂; ester hydrolyzes in water.
The Causality of Risk
  • Amine Nucleophilicity : The free primary amine is basic and highly nucleophilic. Upon contact with biological tissues (skin, corneal epithelium), it disrupts lipid bilayers, causing immediate irritation (H313)[2].

  • Ester Lability : While the tert-butyl group provides steric shielding, the ester is susceptible to hydrolysis under ambient moisture. If left at room temperature, the free amine can attack the ester of a neighboring molecule (auto-condensation), destroying the reagent's purity.

HazardLogic Core Tert-butyl 3-amino-2-methylpropanoate (Reactive Amino Ester) H1 Free Primary Amine (Nucleophilic / Basic) Core->H1 H2 Tert-butyl Ester (Moisture Sensitive) Core->H2 R1 Skin/Eye Irritation (H315, H319) H1->R1 R2 Auto-condensation / Degradation at RT H1->R2 H2->R2 M1 PPE: Chemical Goggles & Nitrile Gloves R1->M1 M2 Storage: -20°C & Inert Atmosphere R2->M2

Fig 1: Mechanistic hazard logic and corresponding mitigation strategies.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow acts as a targeted barrier against the specific chemical properties outlined above[2].

Table 2: PPE Specifications and Chemical Causality

PPE CategorySpecification StandardChemical Causality (The "Why")
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides an excellent barrier against aliphatic amino esters. Self-Validation: Inflate gloves prior to donning to check for micro-tears; amines can rapidly permeate compromised polymers[2].
Eye Protection Snug-fitting Chemical Goggles (EN 166)The compound's vapor pressure and basicity pose a direct risk to the eyes. Standard safety glasses with side shields are insufficient against vapor/splash hazards[2].
Respiratory Chemical Fume Hood (80–120 fpm)Prevents inhalation (H333). If a hood is unavailable, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory[2].
Body Protection Flame-retardant Lab CoatProtects against accidental spills and prevents the basic amine from contacting skin[2].

Step-by-Step Operational Workflow

To maintain scientific integrity and personnel safety, follow this self-validating experimental protocol when handling Tert-butyl 3-amino-2-methylpropanoate.

PPE_Workflow N1 1. Environmental Control Verify Fume Hood (>100 fpm) N2 2. Thermal Equilibration Warm from -20°C to RT N1->N2 N3 3. PPE Verification Don Nitrile Gloves & Goggles N2->N3 N4 4. Material Transfer Weigh in enclosed draft shield N3->N4 N5 5. Reaction Setup Execute under N2/Ar atmosphere N4->N5 N6 6. Waste Segregation Dispose as Halogen-Free Organic N5->N6

Fig 2: Step-by-step operational workflow for handling Tert-butyl 3-amino-2-methylpropanoate.

Phase 1: Pre-Operation & Thermal Equilibration
  • Verify Environmental Controls : Ensure the chemical fume hood is operational. Self-Validation: Check the digital monitor to confirm a face velocity of 80–120 fpm. Proper airflow is your primary engineering control against inhalation[2].

  • Equilibrate Reagent : Remove the sealed vial from the -20°C freezer and place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial induces rapid condensation of atmospheric moisture, leading to irreversible hydrolysis of the tert-butyl ester[2].

Phase 2: PPE Donning & Material Handling
  • Don PPE : Equip your lab coat, chemical safety goggles, and Nitrile gloves[2].

  • Weighing : Place an anti-static weighing boat on an analytical balance inside the fume hood. Transfer the required mass using a clean, dry stainless-steel spatula.

  • Inert Purge : Immediately after transfer, purge the headspace of the source vial with dry Nitrogen (N₂) or Argon (Ar) before resealing. Causality: Displacing oxygen and moisture prevents auto-condensation and oxidative degradation of the primary amine during long-term storage[2].

Emergency Response & Spill Management

If a protocol fails, immediate, structured action is required to mitigate harm.

  • Skin Contact : The basicity of the amine requires immediate action. Flush the affected area with copious amounts of flowing water for at least 15 minutes. Remove contaminated clothing immediately[2].

  • Eye Contact : Use the emergency eyewash station immediately. Hold eyelids open to ensure water washes behind the eye. Seek medical attention immediately[2].

  • Small Spills (<50 mL/g) : Do not use water, as it may spread the chemical or induce hydrolysis. Absorb liquid spills with an inert absorbent (e.g., vermiculite or dry sand). For solid spills, sweep gently using a static-free brush to avoid aerosolizing the reactive powder[2].

Waste Disposal Plan

Improper disposal of reactive amino esters can lead to dangerous cross-reactions in waste carboys.

  • Decontamination : Wipe down the balance and spatulas with an appropriate organic solvent (e.g., isopropanol), collecting the solvent waste.

  • Segregation : Place all contaminated consumables (gloves, weighing paper, wipes, and residual chemical) into a designated, clearly labeled "Halogen-Free Organic Waste" container[2].

  • Regulatory Compliance : Never discharge this compound into the sink. Segregating it from halogenated waste prevents dangerous exothermic cross-reactions. The waste must be handed over to a professional biological/chemical waste disposal company for high-temperature incineration[2].

References

  • Source: aaronchem.
  • Title: 120378-12-3|[R,S]-tert-Butyl 3-amino-2-methylpropionate - BIOFOUNT (Safety Data Sheet)

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